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  • Product: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

[1] Executive Summary 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (often utilized as a key intermediate in the synthesis of diuretic agents like metolazone or indapamide) presents a complex solubility profile due to its po...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloro-3-methyl-5-sulfamoylbenzoic acid (often utilized as a key intermediate in the synthesis of diuretic agents like metolazone or indapamide) presents a complex solubility profile due to its polyfunctional nature.[1] It possesses a lipophilic core (trisubstituted benzene ring), a strongly acidic moiety (carboxylic acid, pKa


 3-4), and a polar, hydrogen-bond-donating sulfamoyl group (

).[1]

This guide provides a technical analysis of its solubility thermodynamics, practical solvent selection for purification (recrystallization), and validated protocols for solubility determination.[1]

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces.[1] The molecule is not merely "polar" or "non-polar"; it is amphiphilic with specific hydrogen-bonding requirements .[1]

Structural Determinants[1][2]
  • Carboxylic Acid (

    
    ):  Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1] In non-polar solvents (e.g., Toluene), it tends to dimerize, limiting solubility unless the solvent can disrupt these dimers.[1]
    
  • Sulfamoyl Group (

    
    ):  The 
    
    
    
    moiety significantly increases polarity compared to simple chlorobenzoic acids.[1] It requires solvents with high dielectric constants or strong HBA capabilities (e.g., DMSO, Acetone) for effective solvation.[1]
  • Chloro & Methyl Groups (

    
    ):  These provide limited lipophilicity, aiding solubility in chlorinated solvents (DCM) but are generally overpowered by the polar functional groups.[1]
    
Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and functional group contribution methods (such as Hansen Solubility Parameters), the solubility hierarchy is:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions disrupt crystal lattice; HBA solvent interacts with Sulfamoyl protons.[1]
Polar Protic Methanol, EthanolHigh Solvation via H-bonding; solubility increases significantly with temperature (

).[1]
Ketones Acetone, MEKModerate/High Excellent HBA capability; ideal for crystallization due to steep solubility/Temperature curve.
Chlorinated DCM, ChloroformLow/Moderate Solvation of the hydrophobic core, but poor interaction with the sulfamoyl group.[1]
Non-Polar Hexane, HeptaneInsoluble Lack of dipole interaction; high energy penalty to cavitate solvent for solute insertion.
Aqueous WaterpH Dependent Low at neutral pH; High at pH > 5 (formation of carboxylate salt).[1]

Critical Workflow: Purification via Recrystallization[1][3][4]

The most common industrial application for solubility data of this intermediate is purification.[1] The presence of the sulfamoyl group makes Acetone/Water the superior solvent system over standard ethanol/water systems often used for simple benzoic acids.[1]

The Acetone-Water Antisolvent System

According to patent literature regarding sulfamoylbenzoic acid derivatives (see Reference 1), the optimal purification method involves dissolving the crude acid in a polar organic solvent (Acetone) and precipitating with a polar antisolvent (Water).[1][2]

Diagram: Recrystallization Logic Flow

Recrystallization Raw Crude 2-Chloro-3-methyl- 5-sulfamoylbenzoic acid Dissolution Dissolution Phase Solvent: Acetone Temp: 50-55°C (Reflux) Raw->Dissolution Add Solvent Filtration Hot Filtration (Remove insoluble mechanical impurities) Dissolution->Filtration Remove Particulates Nucleation Nucleation Phase Add Water (Antisolvent) dropwise until turbidity persists Filtration->Nucleation Filtrate Cooling Crystal Growth Slow cool to 25°C -> Chill to 4°C Nucleation->Cooling Supersaturation Isolation Isolation Vacuum Filtration + Wash (Cold Acetone/Water) Cooling->Isolation Precipitate

Caption: Optimized antisolvent recrystallization workflow utilizing the high solubility differential of the target molecule in Acetone vs. Water.

Detailed Protocol
  • Dissolution: Suspend the crude solid in Acetone (approx. 5-7 mL per gram of solute). Heat to reflux (

    
    56°C). If the solid does not dissolve, add Acetone in 1 mL increments.[1]
    
  • Clarification: If the solution is dark or contains particulates, treat with activated carbon (1% w/w) for 10 minutes, then filter hot through Celite.

  • Precipitation: While keeping the solution near boiling, slowly add Water (antisolvent) until a faint, persistent cloudiness appears.[1]

  • Re-solvation: Add a few drops of Acetone to clear the turbidity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity). Once at RT, cool in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the white crystalline solid. Wash with a cold 1:1 Acetone:Water mixture.

Experimental Protocol: Determination of Solubility

For drug development applications requiring precise thermodynamic data (e.g., for process modeling), you must generate an experimental solubility curve.[1] The Static Equilibrium (Shake-Flask) method is the industry standard.[1]

Methodology

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Equipment:

  • Jacketed glass equilibrium cells (50 mL).

  • Thermostatic water bath (Control

    
     0.05 K).
    
  • HPLC with UV Detector (wavelength

    
     nm, determined via scan).[1]
    

Procedure:

  • Preparation: Add excess 2-Chloro-3-methyl-5-sulfamoylbenzoic acid to the solvent (e.g., Ethanol, Methanol, Acetone) in the equilibrium cell.

  • Equilibration: Stir continuously for 24 hours at the set temperature.

  • Settling: Stop stirring and allow phases to separate for 2-4 hours (isothermal).

  • Sampling: Withdraw the supernatant using a syringe filter (0.22

    
    m, pre-heated to 
    
    
    
    to prevent precipitation).
  • Dilution: Immediately dilute the aliquot with mobile phase to prevent crashing out.

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.

Data Correlation (The Apelblat Model)

To interpolate solubility at non-measured temperatures, fit your experimental data to the Modified Apelblat Equation .[1] This is the standard for benzoic acid derivatives (see Reference 2).[1]



  • 
    : Mole fraction solubility.[3]
    
  • 
    : Absolute temperature (K).[1][3][4][5]
    
  • 
    : Empirical model parameters derived from regression.
    

Thermodynamic Implications

Understanding the thermodynamics of dissolution ($ \Delta G_{sol} $) aids in scaling up.[1]

Diagram: Thermodynamic Solubility Pathway

Thermodynamics Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (Breaking Lattice Energy) Solution Solvated Molecule (in Liquid) Solid->Solution Dissolution (Total Enthalpy ΔH_sol) Gas->Solution Solvation (Solvent-Solute Interaction)

Caption: The dissolution process involves overcoming the crystal lattice energy (endothermic) followed by solvation (exothermic).[1]

  • Enthalpy (

    
    ):  Dissolution of benzoic acid derivatives in alcohols is typically endothermic  (
    
    
    
    ).[1] This confirms that solubility increases with temperature, validating the use of cooling crystallization.[1]
  • Entropy (

    
    ):  The driving force is often the increase in entropy as the ordered crystal lattice breaks down into a disordered solution.[1]
    

References

  • United States Patent Office. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US Patent 3,879,402. (Describes the specific recrystallization of 2-chloro-sulfamoylbenzoic acid derivatives using acetone-water systems).

  • Zhang, Y., et al. (2018).[1] Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents... Journal of Chemical & Engineering Data. (Provides the thermodynamic modeling framework and Apelblat parameters for the closest structural analog). [1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] (Authoritative guide on antisolvent selection and cooling curves).

  • PubChem. 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine.[1] [1]

Sources

Exploratory

1H NMR and 13C NMR spectra of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

This technical guide details the nuclear magnetic resonance (NMR) characterization of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid . This molecule represents a tetrasubstituted benzene scaffold frequently encountered as a k...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nuclear magnetic resonance (NMR) characterization of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid . This molecule represents a tetrasubstituted benzene scaffold frequently encountered as a key intermediate in the synthesis of sulfonamide diuretics (e.g., analogs of meticrane or indapamide) and uricosuric agents.

Due to the absence of adjacent protons on the aromatic ring, standard splitting patterns (triplets/quartets) are absent, making assignment reliant on chemical shift logic, meta-coupling (


), and 2D correlations.[1]

PART 1: Structural Context & Experimental Strategy

1.1 Structural Analysis

The molecule consists of a benzene core with four substituents, leaving only two aromatic protons.[1]

  • Position 1: Carboxylic Acid (-COOH) – Strong electron-withdrawing group (EWG).[2]

  • Position 2: Chlorine (-Cl) – Inductively withdrawing, mesomerically donating (weakly), sterically bulky.[1][2]

  • Position 3: Methyl (-CH

    
    ) – Weak electron-donating group (EDG).[2]
    
  • Position 5: Sulfamoyl (-SO

    
    NH
    
    
    
    ) – Strong EWG.[1][2]

The "Sandwich" Effect: The proton at Position 6 (H6) is located between two strong electron-withdrawing groups (COOH and SO


NH

), leading to significant deshielding.[2] The proton at Position 4 (H4) is located between the Methyl group and the Sulfamoyl group.[2]
1.2 Experimental Protocol

To ensure reproducibility and visibility of exchangeable protons, the following protocol is mandatory.

  • Solvent Selection: DMSO-d

    
     (99.9% D)  is the required solvent.[1][2]
    
    • Rationale: Chloroform-d (CDCl

      
      ) is unsuitable due to the poor solubility of the polar sulfonamide and carboxylic acid groups. Furthermore, DMSO-d
      
      
      
      slows proton exchange, allowing the distinct observation of the -SO
      
      
      NH
      
      
      and -COOH signals.[1][2]
  • Sample Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[2]

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).[2]

PART 2: 1H NMR Spectrum Analysis

2.1 Predicted Spectral Data (DMSO-d

)

Note: Values are derived from substituent chemical shift additivity rules validated against analogous sulfonamide benzoates.

SignalIntegrationMultiplicityChemical Shift (

, ppm)
AssignmentStructural Logic
A 1HBroad Singlet13.20 – 13.80-COOH Highly deshielded acidic proton.[1][2] Broad due to hydrogen bonding/exchange.[1][2]
B 1HDoublet (

)
8.25 – 8.35H6 (Ar-H)Most downfield aromatic. Ortho to both COOH and SO

NH

.
C 1HDoublet (

)
7.80 – 7.90H4 (Ar-H)Ortho to SO

NH

, but ortho to electron-donating Methyl.[1][2]
D 2HBroad Singlet7.45 – 7.60-SO

NH

Exchangeable sulfonamide protons.[1][2] Chemical shift is concentration/temperature dependent.[1][2]
E 3HSinglet (

)
2.42 – 2.48Ar-CH

Methyl group attached to aromatic ring.[1][2] Caution: May overlap with residual DMSO signal (2.50 ppm).[2]
2.2 Detailed Assignment Mechanics
  • The Aromatic Region (H4 vs. H6):

    • H6 is the key diagnostic signal.[2] It resides in the "deshielding cone" of the carbonyl group (C=O) and the sulfonyl group. This additive effect pushes it downfield (>8.2 ppm).[2]

    • H4 is shielded relative to H6 because it is adjacent to the methyl group (EDG).[2]

    • Coupling (

      
      ):  These protons are meta to each other.[2] Expect a coupling constant of 
      
      
      
      Hz
      .[1][2]
  • The Methyl Group:

    • Typically appears as a singlet.[2] However, high-resolution scans often reveal a "fine structure" (broadening or tiny splitting) due to long-range coupling (

      
      ) with H4.[2]
      

PART 3: 13C NMR Spectrum Analysis

The


C spectrum will display 9 distinct carbon signals . The challenge lies in assigning the four quaternary carbons.
Signal TypeCountChemical Shift (

, ppm)
AssignmentNotes
Carbonyl 1166.0 – 168.0C -1 (COOH)Typical benzoic acid carbonyl range.[1][2]
Quaternary 1141.0 – 143.0C -5 (C-SO

)
Deshielded by the sulfonyl group.[1][2]
Quaternary 1137.0 – 139.0C -3 (C-Me)Ipso to methyl group.[1][2]
Quaternary 1131.0 – 133.0C -2 (C-Cl)Chlorinated carbons typically appear ~130-135 ppm.[2]
Methine (CH) 1129.0 – 131.0C -6Correlates to H6 in HSQC.[1][2]
Methine (CH) 1126.0 – 128.0C -4Correlates to H4 in HSQC.[1][2]
Methyl 119.5 – 21.0C H

Distinct high-field aliphatic signal.[1][2]

PART 4: Structural Validation Workflow

To unambiguously confirm the regiochemistry (e.g., ensuring the methyl is at position 3 and not 4), a 2D NMR workflow using HMBC (Heteronuclear Multiple Bond Correlation) is required.[2]

4.1 HMBC Diagnostic Pathways[2]
  • Pathway 1 (Methyl Location): The Methyl protons (

    
    2.45 ppm) will show a strong 
    
    
    
    correlation to C-2 (C-Cl) and C-4 (CH).[2] If the methyl were elsewhere, this connectivity pattern would break.
  • Pathway 2 (Acid Location): The H6 proton (

    
    8.3 ppm) will show a 
    
    
    
    correlation to the Carbonyl carbon (C-1 ,
    
    
    167 ppm).[2] H4 will not show this correlation strongly (it is
    
    
    away).[2]
4.2 Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the critical aromatic protons.

NMR_Assignment_Flow Start Start: 1H NMR Spectrum (DMSO-d6) Identify_Me Identify Methyl Singlet (~2.45 ppm) Start->Identify_Me Identify_Ar Identify Aromatic Region (Two Doublets, J ~2Hz) Start->Identify_Ar Decision Distinguish H4 vs H6 Identify_Ar->Decision H6_Logic H6: Ortho to COOH & SO2NH2 Expect Downfield (~8.3 ppm) Decision->H6_Logic H4_Logic H4: Ortho to Me & SO2NH2 Expect Upfield (~7.8 ppm) Decision->H4_Logic HMBC_Check Validation: HMBC Experiment H6_Logic->HMBC_Check H4_Logic->HMBC_Check Check_C1 Does Proton correlate to Carbonyl (C=O)? HMBC_Check->Check_C1 Result_H6 Yes: Assign as H6 Check_C1->Result_H6 Strong 3-bond coupling Result_H4 No: Assign as H4 Check_C1->Result_H4 No coupling

Caption: Logical workflow for distinguishing aromatic regioisomers using 1D shift theory and 2D HMBC validation.

PART 5: Quality Control & Impurity Profiling

When synthesizing or sourcing this intermediate, three specific impurities are common. Their NMR signatures are distinct:

  • Des-methyl impurity (2-Chloro-5-sulfamoylbenzoic acid):

    • Detection: Look for a third aromatic proton.[1][2] The pattern changes from two doublets to a complex ABC system or d/dd/d pattern.[1][2]

    • Shift: Absence of the methyl singlet at 2.45 ppm.[2]

  • Hydrolysis Product (2-Chloro-3-methylbenzoic acid):

    • Detection: Loss of the broad sulfonamide singlet (

      
      7.5 ppm).[2]
      
    • Shift: Aromatic protons will shift upfield due to the loss of the electron-withdrawing SO

      
       group.[1][2]
      
  • Residual Solvents:

    • Ethyl Acetate:[1][2] Quartet at 4.03 ppm, Singlet at 1.99 ppm.[1][2]

    • Water:[1][2] Variable broad singlet at 3.33 ppm (in DMSO-d

      
      ).[2]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (Standard text for substituent additivity rules).

  • Fulmer, G. R., et al. (2010).[1][2][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][5] Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 14254476, 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. (Used as a structural analog for shift prediction).[2] Link

  • ChemicalBook. (2024).[2] 2,4-Dichloro-5-sulfamoylbenzoic acid NMR Spectrum. (Reference for sulfamoyl/carboxyl interaction).[2] Link

Sources

Foundational

Technical Whitepaper: Advanced Synthesis Strategies for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

Executive Summary This technical guide details the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid , a critical pharmacophore and intermediate in the manufacturing of diuretic sulfonamides, most notably Metolazone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid , a critical pharmacophore and intermediate in the manufacturing of diuretic sulfonamides, most notably Metolazone .

The synthesis of this molecule presents a classic challenge in regioselective electrophilic aromatic substitution (EAS).[1] The presence of three distinct substituents—a deactivating carboxylic acid, a weakly deactivating but ortho/para-directing chlorine, and an activating methyl group—requires precise control over reaction thermodynamics to ensure sulfonation occurs exclusively at the C5 position.

This guide prioritizes the Chlorosulfonation Route via 2-chloro-3-methylbenzoic acid, currently the industry standard for yield and purity, while providing a secondary analysis of the Sandmeyer Route for laboratories starting from aniline precursors.

Retrosynthetic Analysis & Regiochemistry

To design a robust pathway, we must first analyze the electronic environment of the benzene ring.

  • Target: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

  • Precursor: 2-Chloro-3-methylbenzoic acid.[2][3][4]

Regiochemical Logic:

  • Carboxyl Group (-COOH) at C1: A strong electron-withdrawing group (EWG).[1] It directs incoming electrophiles to the meta positions (C3 and C5).[1] C3 is sterically blocked by the methyl group. Favors C5.

  • Chlorine Atom (-Cl) at C2: An EWG via induction but an electron-donor via resonance. It directs ortho/para. The para position relative to C2 is C5. Favors C5.

  • Methyl Group (-CH3) at C3: A weak electron-donating group. It directs ortho/para (C2, C4, C6).

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target Target: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid Inter1 Intermediate: 2-Chloro-3-methyl-5-(chlorosulfonyl)benzoic acid Target->Inter1 Ammonolysis (NH3) Start Starting Material: 2-Chloro-3-methylbenzoic acid Inter1->Start Chlorosulfonation (ClSO3H, EAS)

Primary Pathway: The Chlorosulfonation Protocol[5]

This pathway is preferred for scale-up due to its high atom economy and the avoidance of unstable diazonium intermediates in the late stages.

Phase A: Chlorosulfonation

Reaction: Electrophilic substitution using excess chlorosulfonic acid (


).[1]
Mechanism: 

acts as both the solvent and the electrophile source (

).[1]
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acid gas scrubber (

    
     and 
    
    
    
    trap).
  • Charging: Charge Chlorosulfonic acid (5.0 - 6.0 equivalents) into the flask. Cool to < 20°C using an ice bath.

    • Note: Excess acid is critical to drive the equilibrium and maintain solubility.

  • Addition: Slowly add 2-Chloro-3-methylbenzoic acid (1.0 equivalent) portion-wise.

    • Control Point: Maintain temperature < 30°C during addition to prevent premature, non-selective sulfonation or charring.

  • Reaction: Once addition is complete, remove the ice bath. Gradually heat the mixture to 95°C - 100°C .

  • Duration: Maintain temperature for 12–15 hours . Monitor reaction progress via TLC (solvent system: Ethyl Acetate/Hexane 1:1) or HPLC.[1][3][5]

  • Quenching (Critical): Cool the reaction mass to 25°C. Slowly pour the reaction mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Safety: This step is highly exothermic. Control rate to keep temp < 20°C.

  • Isolation: Filter the precipitated 2-chloro-3-methyl-5-(chlorosulfonyl)benzoic acid . Wash with cold water until the filtrate is neutral. Dry the cake under vacuum.[5][6]

Phase B: Ammonolysis

Reaction: Conversion of the sulfonyl chloride to the sulfonamide.

Experimental Protocol
  • Solvation: Suspend the wet cake from Phase A in Acetone or Dichloromethane (DCM) .

  • Ammonolysis: Cool to 0–5°C. Add Aqueous Ammonia (25%, 3.0 equivalents) or bubble anhydrous

    
     gas through the solution.[1]
    
    • Chemistry: The first equivalent reacts with the sulfonyl chloride; the second neutralizes the generated HCl; the third ensures the carboxylic acid remains as the ammonium salt (soluble).[1]

  • Workup: Stir at room temperature for 2 hours. Acidify the mixture to pH 2.0 using dilute

    
     to precipitate the free acid form.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetic Acid to obtain pure 2-Chloro-3-methyl-5-sulfamoylbenzoic acid .

Data Summary: Primary Pathway[5]
ParameterSpecificationNotes
Stoichiometry 1:5 (

:

)
Excess acid acts as solvent.[2][7]
Temperature 95°C (Reaction), <20°C (Quench)High temp required for deactivated ring.[1]
Yield 75% - 85%Dependent on moisture control.
Purity > 98% (HPLC)Main impurity: Disulfonated byproducts.[1]

Alternative Pathway: The Sandmeyer Route

This route is useful if 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) is the available starting material.

Sandmeyer Figure 2: Precursor Synthesis via Sandmeyer Reaction Start 2-Amino-3-methyl- benzoic acid Step1 Diazotization (NaNO2 / HCl) Start->Step1 Step2 Sandmeyer (CuCl) Step1->Step2 Inter 2-Chloro-3-methyl- benzoic acid Step2->Inter End Proceed to Chlorosulfonation Inter->End

Protocol:

  • Diazotization: Dissolve 2-amino-3-methylbenzoic acid in

    
    . Cool to 0-5°C. Add 
    
    
    
    solution dropwise.
  • Substitution: Transfer the diazonium salt solution into a solution of

    
     in conc. 
    
    
    
    at 0°C.
  • Workup: Heat to 60°C to decompose the complex. Filter the precipitate.[3][5][6][8][9]

  • Convergence: The resulting 2-chloro-3-methylbenzoic acid is then subjected to the chlorosulfonation protocol described in Section 3.

Critical Control Points & Troubleshooting

Moisture Control (The "Killer" Variable)

Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl.[1]

  • Impact: Any water present in the starting material or equipment consumes the reagent and generates heat, lowering the effective concentration of the electrophile (

    
    ).[1]
    
  • Protocol: Dry all glassware overnight. Ensure starting benzoic acid derivative has moisture content < 0.5% (KF titration).[1]

Isomer Management

While C5 is favored, trace amounts of C4 or C6 substitution can occur.

  • Detection: Use

    
    -NMR.[6]
    
    • C5 Isomer (Target): Aromatic protons will appear as two singlets (or meta-coupled doublets) due to the 1,2,3,5 substitution pattern.[1]

    • Impurity: Ortho-coupling (d, J=8Hz) indicates substitution at C4 or C6.[1]

Thermal Runaway during Quenching

The hydrolysis of excess chlorosulfonic acid is extremely exothermic.

  • Risk: If the temperature spikes > 50°C during quenching, the sulfonyl chloride group can hydrolyze back to the sulfonic acid (

    
    ), which is water-soluble and will be lost in the filtrate.
    
  • Mitigation: External cooling jacket and slow addition rates are mandatory.[1]

References

  • Shetty, B. V. (1967).[1][10] Tetrahydro-halo-sulfamyl quinazolinones.[10] U.S. Patent No.[8][9][10][11] 3,360,518.[10][11] Washington, DC: U.S. Patent and Trademark Office. Link

  • Habicht, E., & Libis, B. (1975).[1] Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[5][12] U.S. Patent No.[8][9][10][11] 3,879,402. Washington, DC: U.S. Patent and Trademark Office. Link

  • Ullmann, F. (2000).[1] Ullmann's Encyclopedia of Industrial Chemistry: Benzoic Acid and Derivatives. Wiley-VCH. (General reference for chlorosulfonation mechanics).

  • Royal Society of Chemistry. (2016).[1] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. RSC Advances. Link (Contextual grounding for sulfamoyl-benzoic acid derivatives).[1]

Sources

Exploratory

role as a precursor for carbonic anhydrase inhibitors

An In-depth Technical Guide Topic: The Role of Precursors in the Synthesis of Carbonic Anhydrase Inhibitors Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: The Role of Precursors in the Synthesis of Carbonic Anhydrase Inhibitors Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the pivotal role that precursor molecules play in the design and synthesis of carbonic anhydrase inhibitors (CAIs). Moving beyond a simple recitation of synthetic routes, we delve into the causality behind the selection of specific scaffolds, from ubiquitous benzenesulfonamides to diverse heterocyclic systems like thiadiazoles and thiophenes. The narrative emphasizes the structure-activity relationships (SAR) that govern how modifications to a core precursor dictate isoform selectivity and potency. Detailed experimental protocols for synthesis and enzymatic validation are provided, underpinned by an understanding of the mechanistic basis of carbonic anhydrase inhibition. This document serves as a reference for professionals engaged in the discovery and development of novel CAIs for a range of therapeutic applications, including glaucoma, epilepsy, and oncology.

Introduction: The Carbonic Anhydrases and the Sulfonamide Anchor

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[3][4] The human body expresses 15 known CA isoforms, each with distinct tissue distribution, cellular localization, and catalytic properties.[1][5] The aberrant activity of specific isoforms is linked to various pathologies, making them validated drug targets. For instance, inhibition of hCA II in the ciliary body of the eye reduces aqueous humor production and lowers intraocular pressure, a key strategy in glaucoma treatment.[6] Similarly, targeting tumor-associated isoforms hCA IX and XII, which are overexpressed in hypoxic cancers, is a promising anti-cancer strategy.[7][8]

The cornerstone of CA inhibitor design for over six decades has been the sulfonamide (R-SO₂NH₂) moiety.[1][3] Crystallographic studies have unequivocally shown that the deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a potent zinc-binding group (ZBG), coordinating directly to the Zn²⁺ ion at the core of the enzyme's active site and displacing the catalytic hydroxide species.[3] This interaction is the mechanistic basis for inhibition. Consequently, the primary precursor for virtually all classical CAIs is a molecule bearing an unsubstituted sulfonamide group. The true art and science of modern CAI development lie in the selection and modification of the molecular scaffold (the "R" group) to which this critical sulfonamide anchor is attached. This "tail" portion of the inhibitor extends into the active site cavity, forming interactions with various amino acid residues that ultimately determine the inhibitor's potency and, crucially, its selectivity for one CA isoform over another.[7]

The Benzenesulfonamide Scaffold: A Versatile Starting Point

The benzenesulfonamide framework is arguably the most explored precursor for CAI synthesis due to its synthetic tractability and the rich structure-activity relationship (SAR) data available.

Core Synthesis and Rationale

The synthesis of the benzenesulfonamide precursor typically begins with an appropriately substituted benzene ring. The key transformation is chlorosulfonation, most commonly achieved using chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group (-SO₂Cl). This electrophilic intermediate is then readily reacted with ammonia or an amine to furnish the primary sulfonamide (-SO₂NH₂).

The choice of substituents on the benzene ring is a critical experimental decision. These substituents will ultimately form the "tail" of the inhibitor. Their electronic properties, steric bulk, and hydrogen bonding potential dictate interactions within the active site, influencing binding affinity and isoform selectivity.[7] For example, attaching various moieties to a 4-aminobenzenesulfonamide precursor allows for systematic exploration of the chemical space around the active site.

Structure-Activity Relationship (SAR) Insights

The nature of the tail appended to the benzenesulfonamide precursor profoundly impacts inhibitory activity. Modifications can be designed to exploit differences in the amino acid residues lining the active sites of the various CA isoforms.

  • Targeting Cytosolic vs. Tumor-Associated Isoforms: Research has shown that while many benzenesulfonamides moderately inhibit the ubiquitous cytosolic isoforms hCA I and II, specific modifications can lead to potent, low-nanomolar inhibition of the tumor-associated hCA IX and XII isoforms.[7] For instance, click chemistry approaches, starting from an azido-substituted benzenesulfonamide precursor, have been used to introduce a variety of aryl, alkyl, and cycloalkyl moieties, yielding compounds with high affinity for hCA IX and XII.[7]

  • Achieving Selectivity: The development of isoform-selective inhibitors is a major goal to minimize off-target effects. By carefully designing the tail, one can achieve significant selectivity. For example, in one study, a piperonyl-containing benzenesulfonamide derivative emerged as a potent hCA II inhibitor with good selectivity over hCA I, VII, and IX.[9] The flexibility of the linker between the benzene ring and the terminal moiety is also a key parameter influencing selectivity.[10]

Quantitative SAR Data

The following table summarizes representative data on how substitutions on the benzenesulfonamide precursor scaffold influence inhibitory potency against key hCA isoforms.

Precursor Scaffold Modification (R-Group)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference(s)
Acetazolamide (Standard) 25012255.7[11]
4-(Phenylacetamido)benzenesulfonamide22050.3395154[9]
4-(Piperonylcarboxamido)benzenesulfonamide10533.220198.4[9]
4-(Cyclohexylmethyltriazolyl)benzenesulfonamide41.530.138.912.4[7]
4-(Phenyltriazolyl)benzenesulfonamide65.445.412.54.5[7]
4-(2,6-Dichlorobenzylidenehydrazono)benzenesulfonamide45.57.515.44.8[11]

Heterocyclic Sulfonamides: Scaffolds for Clinical Success

While benzenesulfonamides are foundational, many clinically successful and potent CAIs are based on heterocyclic precursors. These scaffolds offer unique steric and electronic properties, enabling access to distinct chemical spaces and interaction patterns within the CA active site.

The 1,3,4-Thiadiazole Core: The Acetazolamide Story

Acetazolamide, the first clinically used non-mercurial diuretic and a workhorse glaucoma medication, is built upon a 1,3,4-thiadiazole precursor.[6] Its synthesis is a classic example of building a drug from a functionalized heterocyclic core.

Causality Behind the Pathway: The synthesis hinges on the creation of a key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. This precursor is valuable because it possesses two distinct functional handles: an amino group and a mercapto (thiol) group, at positions amenable to further chemical modification. The thiol is the handle that will be transformed into the zinc-binding sulfonamide, while the amino group can be acylated to modulate the molecule's properties.

Diagram 1: Synthetic Pathway of Acetazolamide

Acetazolamide_Synthesis cluster_precursor Precursor Synthesis cluster_functionalization Functionalization & Installation of ZBG AmmoniumThiocyanate Ammonium Thiocyanate + Hydrazine BisThiourea Hydrazino-N,N'-bis(thiourea) AmmoniumThiocyanate->BisThiourea Reaction ThiadiazoleThiol 2-Amino-5-mercapto- 1,3,4-thiadiazole BisThiourea->ThiadiazoleThiol Cyclization (e.g., with Phosgene) AcylatedThiol 2-Acetamido-5-mercapto- 1,3,4-thiadiazole ThiadiazoleThiol->AcylatedThiol 1. Acetylation Acetylation (Acetic Anhydride) Chlorination Oxidative Chlorination SulfonylChloride 2-Acetamido-1,3,4-thiadiazole- 5-sulfonyl chloride AcylatedThiol->SulfonylChloride 2. Amination Amination (Ammonia) Acetazolamide Acetazolamide SulfonylChloride->Acetazolamide 3.

Caption: Synthetic pathway for Acetazolamide from its 1,3,4-thiadiazole precursor.[12][13]

The Thiophene Core: The Brinzolamide Story

Thiophenes are versatile C4 building blocks used to construct complex molecules.[14] In the context of CAIs, the thiophene sulfonamide scaffold is the basis for dorzolamide and brinzolamide, two major topical anti-glaucoma drugs. The synthesis of brinzolamide provides an excellent case study in process chemistry, starting from the precursor 3-acetyl-2,5-dichlorothiophene (DCAT).

Rationale of the "DCAT Route": This industrial synthesis is designed for scalability and control.[15] It strategically installs the sulfonamide group and then builds the chiral side chain required for brinzolamide's activity. The thiophene ring itself mimics the aromatic nature of other CAIs but offers different electronic properties and substitution patterns.

Diagram 2: Conceptual Workflow for CAI Development

CAI_Workflow cluster_design Design & Synthesis cluster_validation Validation Precursor Select Precursor Scaffold (e.g., Benzene, Thiophene, Thiadiazole) SAR Design 'Tail' based on SAR & Modeling Precursor->SAR Synthesis Chemical Synthesis SAR->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Assay In Vitro Inhibition Assay (Stopped-Flow CO₂ Hydrase) Purification->Assay Ki Determine Ki values for multiple CA isoforms Assay->Ki Selectivity Calculate Selectivity Indices Ki->Selectivity Selectivity->SAR Iterative Refinement Lead Lead Compound Identified Selectivity->Lead

Caption: General workflow from precursor selection to lead identification.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug development stems from robust and reproducible methodologies. The synthesis of a potential inhibitor must be followed by rigorous validation of its biological activity.

Protocol: Synthesis of a Benzenesulfonamide Derivative

This protocol describes the synthesis of a novel benzenesulfonamide incorporating a hydrazone linker, a common strategy to create potent inhibitors.[11]

Objective: To synthesize 4-(2-(4-methoxybenzylidene)hydrazinyl)benzenesulfonamide.

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Step-by-Step Methodology:

  • Reactant Solubilization: In a 100 mL round-bottom flask, suspend 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in 30 mL of absolute ethanol.

  • Addition of Aldehyde: To the stirred suspension, add 4-methoxybenzaldehyde (1.05 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Causality: The heat provides the activation energy for the nucleophilic attack of the hydrazine onto the aldehyde's carbonyl carbon, followed by dehydration to form the hydrazone C=N bond.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation and Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The gold standard for measuring CA inhibition is the stopped-flow CO₂ hydrase assay. This method measures the enzyme's ability to catalyze the hydration of CO₂.

Principle: The hydration of CO₂ produces protons, causing a decrease in the pH of a buffer solution. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme's activity. An inhibitor will slow this rate.

Materials:

  • Purified human CA isozyme (e.g., hCA II, hCA IX)

  • Tris buffer (pH 7.5) containing a pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • The synthesized inhibitor compound, dissolved in DMSO

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Reagent Preparation: Prepare a solution of the CA enzyme in the Tris buffer. Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further into the buffer to achieve final desired concentrations.

  • Assay Execution: a. Syringe 1: Load with the enzyme-inhibitor solution (or enzyme-buffer for control). b. Syringe 2: Load with the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The instrument will immediately begin recording the change in absorbance over time as the pH drops.

  • Data Analysis: a. Calculate the initial rate of reaction from the slope of the absorbance vs. time curve for the uninhibited enzyme (control) and for each inhibitor concentration. b. Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. c. Fit this data to the appropriate inhibition model (e.g., Morrison equation) to determine the inhibition constant (Ki). Trustworthiness: This direct measurement of enzymatic rate provides a robust and quantitative assessment of the precursor's final impact on biological function.

Conclusion

The development of potent and selective carbonic anhydrase inhibitors is a testament to the power of medicinal chemistry, where the final drug is the culmination of rational design choices originating at the precursor level. The sulfonamide moiety serves as the indispensable zinc-binding anchor, but the journey from a simple precursor—be it a substituted benzene, a thiadiazole, or a thiophene—to a clinically valuable therapeutic is guided by a deep understanding of structure-activity relationships. By strategically selecting and modifying these core scaffolds, researchers can fine-tune the steric and electronic properties of the resulting inhibitor to achieve high affinity for a target isoform while minimizing off-target effects. The synthesis of these molecules, coupled with rigorous enzymatic validation, forms a self-correcting cycle of design and testing that continues to yield novel inhibitors for a growing number of therapeutic applications.

References

  • Gudim, M., et al. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gokcen, T., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications. Available at: [Link]

  • Scozzafava, A., et al. (1998). Carbonic Anhydrase Inhibitors: Synthesis of Water-Soluble, Aminoacyl/Dipeptidyl Sulfonamides Possessing Long-Lasting Intraocular Pressure-Lowering Properties via the Topical Route. Journal of Medicinal Chemistry. Available at: [Link]

  • Pei, Z., et al. (2013). Synthesis and SAR of novel Re/99mTc-labeled benzenesulfonamide carbonic anhydrase IX inhibitors for molecular imaging of tumor hypoxia. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Tiwari, M., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Boztaş, M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ceruso, M., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry. Available at: [Link]

  • Topal, F., et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie. Available at: [Link]

  • Senning, A., et al. (1998). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development. Available at: [Link]

  • Abdulhussein, H. I., & Naser, N. H. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available at: [Link]

  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Available at: [Link]

  • Hoffman, J. M., et al. (1993). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gencer, N., et al. (2017). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Akocak, S., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Available at: [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. Available at: [Link]

  • Mahmoodi, N., & Zanjanchi, M. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. Polycyclic Aromatic Compounds. Available at: [Link]

  • Abdulhussein, H. I., & Naser, N. H. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available at: [Link]

  • da Silva, A. C. A., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Yamali, C., et al. (2021). Comprehensive study on potent and selective carbonic anhydrase inhibitors: Synthesis, bioactivities and molecular modelling studies of novel benzenesulfonamide derivatives bearing hydrazone moiety. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bepari, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules. Available at: [Link]

  • Gencer, N., et al. (2017). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. Available at: [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Haut, F.-L., & Keimer, A. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Angeli, A., et al. (2018). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. Available at: [Link]

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Foundational

Advanced Synthesis of Sulfamoylbenzoic Acids: A Technical Guide

Executive Summary Sulfamoylbenzoic acids represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for high-ceiling loop diuretics (e.g., Furosemide, Bumetanide), carbonic anhydrase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylbenzoic acids represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for high-ceiling loop diuretics (e.g., Furosemide, Bumetanide), carbonic anhydrase inhibitors, and emerging anticancer agents targeting the LPA2 receptor.

This guide moves beyond basic textbook descriptions to provide a rigorous, process-chemistry-oriented analysis of their synthesis. We focus on the two dominant pathways: Direct Chlorosulfonation (the industrial standard) and Diazotization-Sulfonation (for sensitive amino-substrates), providing validated protocols, mechanistic insights, and troubleshooting strategies derived from bench-level experience.

Part 1: Retrosynthetic Logic & Strategic Disconnections

The synthesis of any sulfamoylbenzoic acid derivative hinges on the efficient introduction of the chlorosulfonyl moiety (


) onto the aromatic ring. This intermediate is the "linchpin" that allows for the subsequent diversification via amination.
The Core Disconnections
  • S-C Bond Formation: The most critical step. Usually achieved via Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid.[1]

  • S-N Bond Formation: Nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.

  • Core Functionalization: Modification of the benzoic acid scaffold, often via Nucleophilic Aromatic Substitution (

    
    ) of halogens activated by the electron-withdrawing sulfamoyl and carboxyl groups.
    

Part 2: Primary Pathway – Direct Chlorosulfonation

Best for: Electron-neutral or electron-rich benzoic acids (e.g., halobenzoic acids, alkylbenzoic acids).

Mechanistic Insight

The reaction is not a simple one-step substitution.[2][3][4] It involves a dynamic equilibrium where chlorosulfonic acid (


) acts as both solvent and reagent.
  • Generation of Electrophile:

    
     undergoes autoprotolysis and dehydration to form the pyrosulfuryl chloride or the chlorosulfonyl cation (
    
    
    
    ), which is a supersuperelectrophile.
  • Sulfonation vs. Chlorosulfonation: The initial product is often the sulfonic acid (

    
    ). The excess 
    
    
    
    converts this acid into the sulfonyl chloride (
    
    
    ), releasing
    
    
    .

Critical Insight: The reaction is reversible. High temperatures favor the thermodynamically stable product (often meta to the directing carboxyl group), but excessive heat can lead to desulfonation or polymerization.

Visualization: Reaction Mechanism

Chlorosulfonation_Mechanism Reagent Chlorosulfonic Acid (Excess) Electrophile Active Electrophile (SO2Cl+) Reagent->Electrophile Autoprotolysis SigmaComplex Sigma Complex Intermediate Electrophile->SigmaComplex Substrate Substituted Benzoic Acid Substrate->SigmaComplex EAS Attack SulfonicAcid Sulfonic Acid (Ar-SO3H) SigmaComplex->SulfonicAcid -H+ Product Sulfonyl Chloride (Ar-SO2Cl) SulfonicAcid->Product + ClSO3H - H2SO4

Figure 1: Mechanistic pathway of chlorosulfonation.[5] Note the two-stage conversion from sulfonic acid to sulfonyl chloride.

Validated Protocol: Synthesis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

This protocol is the foundational step for Furosemide-like analogs.

Reagents:

  • 2,4-Dichlorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (5.0 - 7.0 eq) – Excess is mandatory.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl2) and a gas trap (to neutralize HCl gas evolution). The system must be strictly anhydrous.

  • Addition: Place chlorosulfonic acid in the flask. Cool to

    
    . Add 2,4-dichlorobenzoic acid portion-wise. Why? The reaction is exothermic; rapid addition causes localized overheating and charring.
    
  • Heating: Slowly ramp the temperature to

    
     (oil bath). Hold for 3–4 hours.
    
    • Checkpoint: The reaction mixture should become a homogeneous, viscous oil. If solids persist, conversion is incomplete.

  • Quenching (The Hazardous Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

    • Safety: Never add water to the acid. The exotherm will cause explosive splashing.

  • Isolation: The sulfonyl chloride precipitates as a solid. Filter immediately. Wash with cold water until the filtrate is neutral.

  • Drying: Dry under vacuum over

    
    . Do not heat while wet, as the sulfonyl chloride will hydrolyze back to the sulfonic acid.
    

Part 3: Secondary Pathway – Amination & Diversification

Once the sulfonyl chloride is secured, the next step is the formation of the sulfonamide.[4]

Selectivity Logic

Sulfonyl chlorides are hard electrophiles. They react rapidly with primary and secondary amines.

  • Challenge: The carboxylic acid group is also present.[4]

  • Solution: Under aqueous or mild organic conditions, the amine reacts selectively with the highly reactive

    
     over the 
    
    
    
    . The carboxyl group simply forms an ammonium salt, which can be re-acidified later.
Validated Protocol: Sulfonamide Formation

Reagents:

  • Crude Sulfonyl Chloride (from Part 2)

  • Amine (e.g., Furfurylamine, Ammonia) (2.5 - 3.0 eq)

  • Solvent: Acetone/Water or THF.

Methodology:

  • Dissolve the amine in the solvent and cool to

    
    .
    
  • Add the sulfonyl chloride portion-wise.

  • Observation: The pH will drop. Ensure excess amine is present to scavenge the HCl formed, or add a base like

    
    .
    
  • Stir at room temperature for 2 hours.

  • Workup: Acidify the solution to pH 2 with 2N HCl. The product (Sulfamoylbenzoic acid) will precipitate. Recrystallize from Ethanol/Water.[6]

Part 4: Advanced Workflow & Data Analysis

Comparative Analysis of Synthetic Routes

The choice of method depends heavily on the starting material's sensitivity.

FeatureDirect ChlorosulfonationDiazotization (Meerwein)
Substrates Halobenzoic acids, Alkylbenzoic acidsAnthranilic acids (Amino-benzoic)
Conditions Harsh, High Temp (

)
Mild, Room Temp (

)
Reagents

(Corrosive)

,

,

Regioselectivity Directed by electronics (Meta to COOH)Directed by Amino group position
Yield High (70-90%)Moderate (40-60%)
Integrated Workflow Diagram

This diagram illustrates the complete lifecycle from raw material to drug candidate, using Furosemide as the archetype.

Synthesis_Workflow Start 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Inter1 2,4-Dichloro-5-chlorosulfonyl benzoic acid Step1->Inter1 Yield: ~80% Step2 Amination (NH4OH or Amine) Inter1->Step2 Inter2 2,4-Dichloro-5-sulfamoyl benzoic acid Step2->Inter2 Selective Sulfonylation Step3 SNAr Displacement (Furfurylamine, 120°C) Inter2->Step3 Halogen Displacement Final Furosemide (Target API) Step3->Final Final Purification

Figure 2: Process flow for the synthesis of Furosemide, highlighting the sequential functionalization.

Part 5: Expertise & Troubleshooting (The "Why" Behind the Protocol)

The "Wet Cake" Problem

Issue: Yields of the amination step are often lower than expected when using fresh sulfonyl chloride. Root Cause: The sulfonyl chloride intermediate is highly moisture-sensitive. If the filtered "wet cake" from the chlorosulfonation step contains residual water, it hydrolyzes back to the sulfonic acid (


) upon standing or during the exothermic addition of amine.
Expert Fix:  Wash the sulfonyl chloride precipitate with ice-cold water, then immediately dissolve in an organic solvent (DCM or Ethyl Acetate) and dry with 

before reacting with the amine. Do not store the solid wet cake.
Regiocontrol in Reactions

Issue: In the synthesis of Furosemide, the starting material has two chlorines (C2 and C4). Mechanism: The chlorine at C2 is flanked by the electron-withdrawing


 and 

groups. However, the chlorine at C4 is para to the strong

and ortho to the

. Observation: Nucleophilic substitution with furfurylamine occurs preferentially at the C2 position (ortho to carboxyl) due to hydrogen-bond directing effects and the specific electronic activation pattern. Control: Temperature control is vital. At

, bis-substitution can occur. Keep reactions between

.

References

  • National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.[7] Retrieved from

  • National Institutes of Health (NIH). (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Next-Generation Diuretic Discovery

From High-Throughput Flux Assays to Isolated Tubule Perfusion Abstract The discovery of new diuretic agents has shifted from serendipitous observation to targeted modulation of specific nephron transporters. While tradit...

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Flux Assays to Isolated Tubule Perfusion

Abstract

The discovery of new diuretic agents has shifted from serendipitous observation to targeted modulation of specific nephron transporters. While traditional loop and thiazide diuretics target sodium-chloride cotransporters (NKCC2, NCC), emerging "aquaretics" (e.g., Urea Transporter inhibitors, V2 antagonists) and regulatory pathway modulators (WNK-SPAK-OSR1) offer precise fluid control with reduced electrolyte disturbances. This guide outlines a validated workflow for discovering and characterizing these novel agents, prioritizing mechanistic accuracy over simple output measurement.

Phase 1: Target Validation & High-Throughput Screening (HTS)

The Shift to Cell-Based Flux Assays

Traditional enzymatic assays are often unsuitable for ion channels and transporters. The modern standard utilizes cell-based flux assays relying on ion-sensitive fluorescence or surrogate tracers.

Case Study Target: Urea Transporter B (UT-B) or NKCC2. Methodology: Thallium (Tl+) Flux or Urea Analog Transport.

Protocol: Fluorescence-Based Ion Flux Assay

Rationale: Tl+ acts as a surrogate for K+ and can traverse K+-coupled transporters (like NKCC2 when driven by the Na+/K+ gradient). For Urea Transporters, cell lysis/volume changes or specific urea-analogues are used. Below is the protocol for a Cation-Coupled Transporter Screen (e.g., NKCC2/NCC) .

Materials:

  • Cell Line: HEK293 stably expressing the target transporter (e.g., hNKCC2).

  • Dye: Tl+-sensitive fluorescent dye (e.g., FluxOR™) or Sodium-binding benzofuran isophthalate (SBFI-AM).

  • Buffer: Chloride-free buffer (negative control) vs. Physiological buffer.

Step-by-Step Workflow:

  • Seeding: Plate cells in 384-well, poly-D-lysine coated black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Remove media; add Loading Buffer containing the fluorescent dye + Probenecid (to inhibit dye efflux). Incubate 60 min at Room Temp (RT) in dark.

  • Compound Addition: Add test compounds (10 µM screening concentration) using an acoustic liquid handler. Incubate 15 min.

  • Stimulus Injection: Inject Stimulus Buffer (containing Tl2SO4 and K2SO4).

  • Kinetic Read: Measure fluorescence intensity (Ex/Em 490/525 nm) every 1 second for 90 seconds.

Data Analysis & Validation:

  • Slope Calculation: Calculate the initial rate of fluorescence increase (Flux).

  • Z-Factor: Must be > 0.5 for a valid screen.[1]

  • Self-Validation:

    • Positive Control: Furosemide (NKCC2) or Hydrochlorothiazide (NCC) must inhibit flux >80%.

    • Negative Control: Cells transfected with empty vector must show minimal flux.

Phase 2: Ex Vivo Mechanistic Validation (The Gold Standard)

Isolated Perfused Tubule (IPT) Technique

HTS identifies "hits," but cannot confirm the site of action or luminal vs. basolateral specificity. The IPT technique, pioneered by Burg et al., remains the only method to prove direct tubular effect without hemodynamic interference.

Diagram 1: Isolated Perfused Tubule Setup This diagram illustrates the concentric pipette system required to isolate and perfuse a single nephron segment.

IPT_Setup cluster_microscope Microscope Stage (37°C) Perfusate Perfusate Reservoir (Contains Marker: FITC-Inulin) Pump Perfusion Pump (10-20 nL/min) Perfusate->Pump Pipette_System Concentric Pipette System (Hold | Perfuse | Exchange) Pump->Pipette_System Tubule Isolated Tubule Segment (e.g., TAL or CCD) Pipette_System->Tubule Luminal Flow Collection Collection Pipette (Analyzed for Volume/Ions) Tubule->Collection Bath Bathing Solution (Basolateral exposure) Bath->Tubule Basolateral Exchange Analysis Analysis (Flux = (Vi - Vo)/L) Collection->Analysis

Caption: Schematic of the Isolated Perfused Tubule (IPT) technique. Fluid reabsorption is calculated by comparing perfusate vs. collectate markers.

IPT Protocol

Critical Parameter: The dissection must be performed in <4°C buffer to preserve transporter viability.

  • Dissection: Euthanize rabbit or mouse. Rapidly remove kidney into chilled HEPES-buffered saline. Hand-dissect specific segments (e.g., Thick Ascending Limb) using fine forceps under a stereomicroscope.

  • Cannulation: Transfer tubule to the perfusion chamber.

    • Suction: Draw one end of the tubule into the holding pipette.

    • Cannulation: Advance the perfusion pipette inside the holding pipette and into the tubule lumen.[2]

  • Perfusion: Perfuse with physiological saline containing a volume marker (e.g., I-125 iothalamate or FITC-Inulin ).

  • Treatment:

    • Period 1 (Control): 20 min equilibration. Collect 3 samples.

    • Period 2 (Experimental): Add putative diuretic to Lumen (via perfusate) or Bath (basolateral).

  • Calculation:

    • Fluid Reabsorption (

      
      ) = 
      
      
      
      (Calculated via marker concentration change).
    • Validation: If

      
       does not drop with a known blocker (e.g., 10⁻⁵ M Furosemide for TAL), the tubule is compromised (leaky).
      

Phase 3: In Vivo Efficacy & Safety Profiling

Metabolic Cage Studies

The transition to in vivo requires careful differentiation between natriuresis (salt excretion) and aquaresis (water excretion).

Expert Insight - Acclimatization: Mice experience significant stress in metabolic cages, elevating corticosterone, which mimics mineralocorticoid activity (sodium retention).

  • Requirement: Minimum 3-5 days of acclimatization in the cage before data collection.

  • Alternative: Use "Void Spot Assays" on filter paper for non-invasive frequency analysis if stress is a confounding factor.

Protocol: 24-Hour Balance Study
  • Animals: C57BL/6J mice (n=8/group), age/weight matched.

  • Housing: Individual metabolic cages with powdered chow (reduces food contamination in urine) and ad libitum water.

  • Dosing: Oral gavage or IP injection at T=0.

  • Collection:

    • Collect urine at 0-4h (acute phase) and 4-24h (late phase).

    • Wash cage funnel with defined volume of LiCl solution to recover dried urine.

  • Analysis:

    • Measure Urine Volume (

      
      ).[3]
      
    • Measure Urinary Na+, K+, Cl- (Ion Selective Electrode).

    • Measure Osmolality (Freezing point depression).

Data Interpretation: Classifying the Agent

Use the table below to classify the discovered agent based on urinary output profiles.

ParameterLoop Diuretic (Furosemide)Thiazide (HCTZ)Aquaretic (V2 Antagonist / UT Inhibitor)
Urine Volume High IncreaseModerate IncreaseHigh Increase
Urinary Na+ High IncreaseModerate IncreaseMinimal Change
Urinary K+ High Increase (Wasting)High Increase (Wasting)No Change / Slight Decrease
Urine Osmolality IsotonicHypertonicHypotonic (Dilute)
Primary Risk Hypokalemia, HypotensionHypokalemia, HyponatremiaHypernatremia (if water restricted)

Phase 4: Discovery Pipeline Visualization

Diagram 2: The Diuretic Discovery Logic Flow A decision tree for advancing hits from screening to lead candidates.

Discovery_Pipeline Start Target Identification (e.g., UT-B, NKCC2) HTS Phase 1: HTS Flux Assay (>50% Inhibition) Start->HTS Selectivity Selectivity Screen (Counter-screen vs. related transporters) HTS->Selectivity Hit Discard1 Discard (Low Potency) HTS->Discard1 No Effect ExVivo Phase 2: Isolated Perfused Tubule (Confirm luminal efficacy) Selectivity->ExVivo Selective Discard2 Discard (Off-target toxicity) Selectivity->Discard2 Non-selective InVivo Phase 3: Metabolic Cage (Efficacy & Electrolyte Safety) ExVivo->InVivo Valid Mechanism Candidate Lead Candidate (Diuretic Profile Confirmed) InVivo->Candidate Safe Profile

Caption: Logical workflow for diuretic drug discovery, filtering compounds through potency, selectivity, and physiological efficacy gates.

References

  • Esteva-Font, C., et al. (2013).[4] "Urea Transporter Inhibitors: En Route to New Diuretics."[5][6] Chemistry & Biology. National Institutes of Health.[7] Link

  • Li, M., Zhang, S., & Yang, B. (2020).[5] "Urea Transporters Identified as Novel Diuretic Drug Targets."[5][6][8] Current Drug Targets. Bentham Science. Link

  • Burg, M. B., et al. (1966). "Preparation and study of fragments of single rabbit nephrons." American Journal of Physiology.[7] (Foundational technique reference).

  • Kalliokoski, O., et al. (2013).[9] "Mice Do Not Habituate to Metabolism Cage Housing–A Three Week Study." PLOS ONE. Link

  • Weiner, I. D., & Verlander, J. W. (2016). "50 Years of renal physiology from one man and the perfused tubule: Maurice B. Burg."[7][10] American Journal of Physiology-Renal Physiology. Link

  • BellBrook Labs. (2025). "High Throughput Screening Assays for Drug Discovery." Application Overview. Link

Sources

Application

experimental protocol for the N-acylation of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Executive Summary & Strategic Rationale This guide details the experimental protocols for the N-acylation of the sulfonamide moiety within 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. Why this transformation matters: The c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the experimental protocols for the N-acylation of the sulfonamide moiety within 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

Why this transformation matters: The conversion of a primary sulfonamide (


) to an N-acylsulfonamide (

) is a high-value transformation in medicinal chemistry.[1] The resulting N-acylsulfonamide functionality serves as a bioisostere of carboxylic acids .[1][2][3][4][5]
  • pKa Modulation: While primary sulfonamides are weakly acidic (pKa ~10), N-acylsulfonamides exhibit pKa values (3.5–5.0) comparable to carboxylic acids, improving physiological solubility while enhancing lipophilicity and membrane permeability.

  • Scaffold Utility: The specific substrate, 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, contains a "privileged" diuretic scaffold. Functionalizing the sulfonamide allows for the generation of novel ion channel modulators and SGLT2 inhibitors.

Chemoselectivity Challenge

The substrate possesses two acidic protons:

  • Carboxylic Acid (

    
    ):  pKa ~3.5 (Most acidic).[6][7]
    
  • Sulfonamide (

    
    ):  pKa ~10 (Less acidic, poor nucleophile).
    

The Engineering Problem: To N-acylate the sulfonamide, one must overcome its low nucleophilicity without permanently derivatizing the carboxylic acid (unless desired). The protocols below address this via chemoselective activation .

Chemical Reaction Engineering

Mechanism of Action

The reaction requires the deprotonation of the sulfonamide to generate the sulfonamidate anion, which then attacks the acylating agent. Because the carboxylic acid is more acidic, it will deprotonate first.

Pathway A (Direct Dianion Method): Uses 2+ equivalents of base. The first equivalent neutralizes the carboxylate; the second activates the sulfonamide. Pathway B (Coupling Agent Method): Uses EDC/DMAP to activate an external carboxylic acid (


) for attack by the sulfonamide.

ReactionPathways Substrate 2-Chloro-3-methyl- 5-sulfamoylbenzoic acid Dianion Dianion Intermediate (COO- / SO2NH-) Substrate->Dianion Deprotonation Base Base (2.5 eq) Base->Dianion MixedAnh Transient Mixed Anhydride Dianion->MixedAnh Kinetic Acylation (O-acylation) Product Target N-Acylsulfonamide Dianion->Product Thermodynamic Acylation (N-acylation) AcylAgent Acyl Chloride (R-COCl) MixedAnh->Product Rearrangement/Hydrolysis

Figure 1: Reaction pathway showing the competition between O-acylation (carboxylate) and N-acylation (sulfonamide).

Experimental Protocols

Method A: The "Brute Force" Acyl Chloride Route

Best for: Simple aliphatic or aromatic acyl groups where the acid chloride is commercially available.

Reagents:

  • Substrate: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (1.0 equiv)

  • Acyl Chloride:

    
     (1.1 equiv)
    
  • Base: Lithium Hexamethyldisilazide (LiHMDS) or NaH (2.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add the substrate and anhydrous THF. Cool to 0°C .

  • Dianion Formation: Dropwise add LiHMDS (1.0 M in THF, 2.5 equiv).

    • Observation: The solution may turn slightly yellow/orange. Stir for 30 minutes at 0°C to ensure complete deprotonation of both the carboxylate and sulfonamide.

  • Acylation: Add the Acyl Chloride (1.1 equiv) dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: If the carboxylate reacts to form a mixed anhydride, it is often unstable and will hydrolyze back to the acid during the aqueous workup, while the N-acyl sulfonamide bond remains stable.

  • Quench: Carefully add 1N HCl until pH ~2.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.

  • Purification: The crude will contain the N-acyl product and potentially unreacted starting material. Recrystallization from MeOH/Water is often sufficient due to the significant pKa shift.

Method B: The EDC/DMAP Coupling Route

Best for: Complex acyl groups, library synthesis, or when the acid chloride is unstable.

Reagents:

  • Substrate: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (1.0 equiv)

  • Carboxylic Acid Partner (

    
    ): (1.2 equiv)
    
  • Coupling Agent: EDC

    
    HCl (1.5 equiv)
    
  • Catalyst: DMAP (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

Procedure:

  • Activation: In a vial, dissolve the partner carboxylic acid (

    
    ), EDC
    
    
    
    HCl, and DMAP in DCM. Stir for 15 minutes to form the active acyl-isourea/acyl-pyridinium species.
  • Addition: Add the sulfonamide substrate (1.0 equiv).

    • Critical Step: Because the substrate has its own COOH group, there is a risk of self-polymerization. However , sulfonamides react much slower than amines. To prevent the substrate's COOH from reacting, it is highly recommended to protect the substrate's COOH as a methyl ester prior to this step.

    • Modification if using Free Acid: If you must use the free acid substrate, add 1.0 equiv of TEA to neutralize the substrate's COOH, making it less reactive toward EDC than the partner acid.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Wash with 1N HCl (removes DMAP/EDC urea), then Water, then Brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following data points. If these criteria are not met, the reaction failed.

Analytical MethodExpected Result (Success)Interpretation of Failure
1H NMR Disappearance of broad singlet at

7.0–7.5 ppm (

). Appearance of downfield singlet

12.0+ ppm (

).
If broad singlet remains ~7.0 ppm, deprotonation was insufficient.
LC-MS Mass shift:

(loss of water not applicable here, it is addition). Mass = Substrate + Acyl - H.
If Mass = Substrate + Acyl + 18, you likely formed a salt, not a covalent bond.
Solubility Product should be less soluble in water than starting material but soluble in dilute bicarbonate (due to high acidity of N-acylsulfonamide).If insoluble in bicarbonate, you may have alkylated the oxygen or formed a neutral impurity.

Troubleshooting & Workup Logic

WorkupLogic Step1 Crude Reaction Mixture Check1 Is unreacted Acyl Chloride present? Step1->Check1 Action1 Quench with Water (Hydrolyzes R-COCl to R-COOH) Check1->Action1 Yes Step2 Acidify to pH 2 Check1->Step2 No Action1->Step2 Step3 Extract with EtOAc Step2->Step3 Check2 TLC: Is Starting Material Present? Step3->Check2 Action2 Wash organic layer with 5% NaHCO3 Check2->Action2 Purification Strategy Result Product stays in Organic (or Aqueous if very acidic) Action2->Result

Figure 2: Decision tree for workup and purification.

References

  • BenchChem. "Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application." BenchChem Application Notes. Link

  • L. Hu et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2025. Link

  • D. M. Volochnyuk et al. "Acylation of Sulfonamides." Journal of Organic Chemistry.
  • Bioisostere Principles: "The N-acyl sulfonamide group as a bioisostere of carboxylic acids." Journal of Medicinal Chemistry. Link

  • PubChem. "2-Chloro-3-methyl-5-sulfamoylbenzoic acid Compound Summary." Link

Sources

Method

HPLC-PDA method for purity analysis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Application Note: HPLC-PDA Method for Purity Analysis of 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid Abstract This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-PDA Method for Purity Analysis of 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

Abstract

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol with Photodiode Array (PDA) detection for the purity analysis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA). CMSBA is a critical intermediate in the synthesis of sulfonamide-based diuretics and antihypertensives.[1] This method addresses the challenge of separating the highly polar sulfamoyl moiety from non-polar synthetic precursors (e.g., 2-chloro-3-methylbenzoic acid) and potential regioisomers.[1] The protocol utilizes a C18 stationary phase with an acidic mobile phase to suppress ionization, ensuring sharp peak shapes and high resolution (


).

Introduction & Chemical Context

2-Chloro-3-methyl-5-sulfamoylbenzoic acid is a functionalized benzoic acid derivative.[1] Its structural integrity is vital for downstream nucleophilic substitutions often used in drug synthesis (e.g., Indapamide or Furosemide analogs).

  • Chemical Challenges:

    • Ionization: Contains both a carboxylic acid (pKa

      
       3.[2]5) and a sulfonamide group (pKa 
      
      
      
      10). Analysis at neutral pH can lead to peak broadening due to mixed ionization states.
    • Impurity Profile: Common impurities arise from the chlorosulfonation step of the starting material.

      • Impurity A (Starting Material): 2-Chloro-3-methylbenzoic acid.[1][3][4][5]

      • Impurity B (Hydrolysis): 2-Chloro-3-methyl-5-sulfobenzoic acid (from hydrolysis of the chlorosulfonyl intermediate).[1]

      • Impurity C (Regioisomer): 2-Chloro-3-methyl-4-sulfamoylbenzoic acid.[1][4]

Method Strategy: To ensure specificity, we employ a low pH (2.5) gradient method . Acidifying the mobile phase below the pKa of the carboxylic acid suppresses ionization, forcing the analyte into its neutral, hydrophobic form. This increases retention on the C18 column and prevents the "fronting" often seen with ionized acids. PDA detection is used to verify peak purity, ensuring no co-eluting isomers are hidden under the main peak.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrument Setup
ParameterConditionRationale
HPLC System Quaternary Pump with PDA DetectorGradient capability required for impurity elution.[1]
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry)High surface area for resolution of isomers.
Column Temp 30°C ± 1°CConstant temperature minimizes retention time drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Volume 10 µLSufficient sensitivity without column overload.
Detection UV 272 nm (Extract); Scan 200-400 nm272 nm is the absorption maximum (

) for the substituted benzene ring.[1]
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through 0.45 µm membrane.[6]
    
    • Note: The low pH is critical. If pH > 3.5, the carboxylic acid deprotonates, reducing retention and resolution.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Elute polar sulfonic acids)
5.09010Isocratic End
20.04060Linear Ramp (Elute CMSBA & Isomers)
25.04060Wash non-polars (Starting Material)
26.09010Return to Initial
35.09010Re-equilibration

Sample Preparation

Standard Stock Solution (0.5 mg/mL):

  • Weigh 25 mg of CMSBA Reference Standard into a 50 mL volumetric flask.

  • Add 10 mL Methanol and sonicate to dissolve (ensure complete solubility).

  • Dilute to volume with Mobile Phase A .

    • Why MP A? Diluting with the starting mobile phase prevents "solvent shock" which causes peak distortion.

Test Sample Solution (0.5 mg/mL):

  • Weigh 25 mg of the raw material/reaction crude.

  • Dissolve and dilute as per the Standard Stock protocol.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Visualized Workflows

Figure 1: Analytical Workflow

This diagram outlines the logical flow from sample intake to data validation.[6]

AnalyticalWorkflow cluster_Analysis Data Processing Start Sample Intake (Crude/Pure CMSBA) Prep Sample Prep (Dissolve in MeOH/Buffer) Start->Prep HPLC HPLC Injection (C18, pH 2.5 Gradient) Prep->HPLC PDA PDA Detection (200-400nm Scan) HPLC->PDA PeakCheck Check Retention Time (RT ~12-14 min) PDA->PeakCheck PurityCheck Peak Purity Index (> 0.990?) PeakCheck->PurityCheck Integration Integration & % Area Calculation PurityCheck->Integration Pass Report Final CoA Generation PurityCheck->Report Fail (Investigate) Integration->Report

Caption: Step-by-step analytical workflow ensuring data integrity via PDA peak purity validation.

Figure 2: Impurity Origin Logic

Understanding the synthesis helps identify expected impurities (Impurity A, B, C).

SynthesisImpurities StartMat Starting Material (2-Chloro-3-methylbenzoic acid) Intermediate Intermediate (Sulfonyl Chloride) StartMat->Intermediate Chlorosulfonation Isomer Impurity C (Regioisomer) StartMat->Isomer Wrong Position Unreacted Impurity A (Unreacted Start Mat) StartMat->Unreacted Incomplete Rxn Reagent + Chlorosulfonic Acid (ClSO3H) Hydrolysis Impurity B (Hydrolysis Product) Intermediate->Hydrolysis Moisture/H2O Product Target Analyte (CMSBA) Intermediate->Product Amidation Amidation + Ammonia (NH3)

Caption: Synthesis pathway illustrating the origin of critical impurities tracked by this method.

System Suitability & Results

To ensure the method is "Self-Validating," the following criteria must be met before releasing results.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 12.0 - 15.0 min (Target)If shifting, check Mobile Phase pH and column equilibration.
Theoretical Plates (N) > 5,000If low, check column age or dead volume in connections.
Tailing Factor (T) < 1.5If > 1.5, ensure pH is

2.5. Tailing indicates ionization of the acid.
Resolution (

)
> 2.0 (between CMSBA and nearest impurity)If low, decrease Gradient slope (e.g., extend 20 min ramp to 30 min).
Peak Purity (PDA) Match Angle < Match ThresholdIf failed, an impurity is co-eluting. Change gradient.

Relative Response Factors (RRF):

  • CMSBA: 1.0

  • Impurity A (Starting Material): ~1.2 (Due to lack of sulfamoyl auxochrome).

  • Impurity B (Sulfonic Acid): ~0.8 (Highly polar, elutes near void volume).

  • Note: For precise % w/w quantification, use external standards of impurities. For % Area purity, RRF correction is recommended.

References

  • European Pharmacopoeia (Ph. Eur.). Furosemide Monograph (Related Substances).[5][6][7] (Provides basis for sulfonamide/benzoic acid separation conditions). Available at: [Link][1]

  • PubChem. Compound Summary: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.[1] (Chemical properties and pKa data). Available at: [Link][1]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][1]

Sources

Application

Application Note: Purification Strategies for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

This Application Note provides a comprehensive, scientifically grounded protocol for the purification of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS: 2092322-19-3). This compound is a critical scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scientifically grounded protocol for the purification of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS: 2092322-19-3). This compound is a critical scaffold in the synthesis of sulfonamide diuretics (similar to furosemide) and SGLT2 inhibitors.

The guide addresses the specific challenges of separating this amphoteric molecule from its chlorosulfonation byproducts (diaryl sulfones) and unreacted starting materials.

Executive Summary

Crude 2-Chloro-3-methyl-5-sulfamoylbenzoic acid typically contains three distinct classes of impurities:

  • Unreacted Starting Material: 2-Chloro-3-methylbenzoic acid.[1]

  • Neutral Byproducts: Diaryl sulfones formed via thermal over-reaction during chlorosulfonation.

  • Regioisomers: Isomeric sulfamoylbenzoic acids (trace levels).

This protocol utilizes a Dual-Mode Purification Strategy :

  • Phase I (Chemical Selectivity): pH-controlled Acid-Base extraction to remove neutral sulfones and insoluble particulates.

  • Phase II (Thermodynamic Selectivity): Recrystallization using a polar protic binary solvent system to fractionate the target sulfonamide from the less polar starting material.

Physicochemical Profile & Solubility

Understanding the ionization states is critical for the Acid-Base extraction step.

PropertyValue (Approx.)Implication for Purification
Molecular Weight 249.67 g/mol Moderate molecular weight.
pKa 1 (COOH) ~3.5Ionized at pH > 4.5. Soluble in mild base.
pKa 2 (SO₂NH₂) ~10.2Ionized at pH > 11.0.
Solubility (Water) Low (< 0.5 g/L at pH 1)Precipitates strongly in acidic media.
Solubility (Base) High (> 100 g/L at pH 12)Allows filtration of insoluble impurities.
Solubility (EtOH) Moderate (Hot) / Low (Cold)Ideal for recrystallization.

Phase I: Acid-Base Purification (Crude Isolation)

Objective: Remove neutral impurities (sulfones) and mechanical particulates.

Mechanism

The target molecule exists as a soluble dianion at high pH. Neutral impurities (sulfones) do not ionize and remain insoluble, allowing their removal via filtration.

Protocol
  • Dissolution: Suspend the crude solid (100 g) in Water (500 mL) .

  • Basification: Slowly add 30% NaOH solution with stirring until pH reaches 10–11 .

    • Checkpoint: The solution should become clear (amber/yellow). If solids remain, these are likely sulfone byproducts.

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad or a 5µm membrane filter to remove insoluble sulfones and mechanical debris.

  • Acidification (Precipitation):

    • Cool the filtrate to 10–15°C .

    • Slowly add 6M HCl dropwise while stirring vigorously.

    • Critical Step: Target a final pH of 1.0–1.5 . Do not stop at pH 4; the sulfonamide group reduces water solubility, but strong acidity ensures maximum recovery.

  • Isolation: Stir the slurry for 30 minutes to ensure crystal growth (Ostwald ripening). Filter the white precipitate and wash with Cold Water (2 x 100 mL) to remove inorganic salts (NaCl).

  • Drying: Dry the wet cake at 60°C under vacuum to constant weight.

Phase II: Recrystallization (Polishing)

Objective: Remove unreacted 2-chloro-3-methylbenzoic acid and trace isomers. Solvent System: Ethanol/Water (Binary System).

Rationale

The sulfonamide moiety significantly increases the polarity of the molecule compared to the starting benzoic acid. A binary solvent system exploits this:

  • Ethanol: Solubilizes both the product and the impurity at high temperatures.

  • Water (Anti-solvent): Selectively reduces the solubility of the sulfonamide product upon cooling, while keeping the more lipophilic starting material in the mother liquor.

Protocol
  • Reflux: Suspend the dried Acid-Base solid (from Phase I) in Ethanol (5 mL per gram of solid) .

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[2]

    • Troubleshooting: If the solution is colored, add Activated Carbon (5% w/w), reflux for 10 mins, and filter hot.

  • Anti-solvent Addition: While maintaining reflux, slowly add Hot Water (approx. 2–3 mL per gram of solid) until a faint turbidity persists.

  • Clarification: Add just enough Ethanol (dropwise) to clear the turbidity.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

    • Once at room temperature, transfer to an Ice Bath (0–5°C) for 1 hour.

  • Filtration: Filter the crystals.

  • Wash: Wash the cake with a cold Ethanol:Water (1:1) mixture.

  • Final Drying: Dry at 60–70°C under vacuum.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the impurity removal points.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Sulfones + Starting Material) Dissolution Dissolve in Water + NaOH (pH 11) Target -> Dianion (Soluble) Crude->Dissolution Filter1 Filtration Dissolution->Filter1 WasteSolid Solid Waste: Neutral Sulfones & Debris Filter1->WasteSolid Removes Filtrate Filtrate (Alkaline) Target Solubilized Filter1->Filtrate Acidification Acidify with HCl to pH 1 Precipitation Filtrate->Acidification CrudeSolid Isolated Solid (Semi-Pure) Acidification->CrudeSolid Recryst Recrystallization (Ethanol/Water) CrudeSolid->Recryst MotherLiquor Mother Liquor: Unreacted Starting Material Recryst->MotherLiquor Removes FinalProduct Pure 2-Chloro-3-methyl- 5-sulfamoylbenzoic acid Recryst->FinalProduct

Caption: Step-by-step purification logic separating neutral byproducts (filtration) and lipophilic precursors (recrystallization).[3][4]

Analytical Validation (HPLC Method)

Objective: Quantify purity and ensure removal of the starting material.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide)
Retention Logic The Sulfonamide (polar) will elute before the Starting Material (less polar).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH not low enough during precipitation.Ensure pH is < 1.5. The sulfonamide is amphoteric but precipitates best at high acidity.
Product is Colored (Pink/Brown) Oxidation byproducts.Use Activated Carbon during the recrystallization heating step.[2][5]
Melting Point Depression Residual Starting Material.Perform a second recrystallization with a slightly higher Ethanol ratio to keep the impurity in solution.
"Oiling Out" during Recryst. Added water too fast or too hot.Add water more slowly; seed the solution with a pure crystal if available.

References

  • National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives. PMC PubMed Central. Retrieved from [Link]

  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions.[6] Retrieved from

Sources

Method

Application of 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid in Solid-Phase Organic Synthesis: A Safety-Catch Linker Strategy

Introduction: Unlocking New Avenues in Solid-Phase Synthesis Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large compound libraries. A cornerstone of this methodology is the linker, a molecular entity that tethers the growing molecule to an insoluble support. The choice of linker is paramount, as it dictates the reaction conditions that can be employed and the strategy for the final cleavage of the product from the resin.[1][2] Among the diverse array of linkers, "safety-catch" linkers offer a superior level of control and flexibility.[3][4][5][6] These linkers remain inert to a wide range of reaction conditions until a specific activation step is performed, which then renders them susceptible to cleavage under mild conditions.[3][4]

This application note details the use of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid as a novel safety-catch linker for solid-phase organic synthesis. By leveraging the unique properties of the sulfonamide functional group, this linker provides a robust and versatile platform for the synthesis of diverse small molecules, including peptides and heterocycles. The acylsulfonamide linkage is exceptionally stable, allowing for a broad scope of chemical transformations on the solid support. Subsequent activation via N-alkylation of the sulfonamide facilitates the traceless or functionalized release of the target molecule under mild nucleophilic conditions.

Core Concept: The Sulfonamide Safety-Catch Mechanism

The principle behind the sulfonamide-based safety-catch linker, pioneered by Kenner and further developed by Ellman, lies in the differential reactivity of the N-acylsulfonamide linkage before and after an activation step.[3][5][7] The workflow can be conceptualized as follows:

  • Immobilization: The substrate is anchored to the solid support through a stable N-acylsulfonamide bond. This linkage is resistant to both strongly acidic and basic conditions, providing a wide synthetic window.

  • Elaboration: The resin-bound substrate undergoes a series of chemical transformations to build the desired molecular complexity.

  • Activation: The sulfonamide nitrogen is alkylated, for example, with reagents like iodoacetonitrile or diazomethane. This N-alkylation significantly increases the electrophilicity of the adjacent acyl carbon.[3][4][8]

  • Cleavage: The activated N-acyl-N-alkylsulfonamide is now susceptible to nucleophilic attack, leading to the cleavage of the product from the resin under mild conditions. The choice of nucleophile can introduce additional diversity into the final product.

The use of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid as the linker molecule offers the advantages of a pre-functionalized aromatic core, with the chloro and methyl groups providing steric and electronic handles to fine-tune the reactivity and properties of the linker and the resulting library of compounds.

Application Note: Synthesis of a Diverse Amide Library

This section outlines the application of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid for the solid-phase synthesis of a library of amides. The carboxylic acid of the linker is coupled to an amino-functionalized resin. Subsequently, a carboxylic acid building block is attached to the sulfonamide, followed by activation and cleavage with a diverse set of amines.

Workflow Overview

workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Activation & Cleavage Resin Amino-functionalized Resin LoadedResin Linker-loaded Resin Resin->LoadedResin Coupling Linker 2-Chloro-3-methyl- 5-sulfamoylbenzoic acid Linker->LoadedResin AcylatedResin N-Acylsulfonamide Resin LoadedResin->AcylatedResin Acylation BuildingBlock Carboxylic Acid (R-COOH) BuildingBlock->AcylatedResin ActivatedResin Activated Resin (N-alkylated) AcylatedResin->ActivatedResin Activation (e.g., ICH2CN) Product Amide Product (R-CO-NHR') ActivatedResin->Product Nucleophilic Cleavage Amine Amine (R'-NH2) Amine->Product

Caption: Workflow for amide library synthesis using the 2-Chloro-3-methyl-5-sulfamoylbenzoic acid safety-catch linker.

Key Advantages of this Approach
  • Robustness: The N-acylsulfonamide linkage is stable to a wide range of reagents, including those used in standard peptide synthesis and various organic transformations.[3][4]

  • Flexibility: The activation and cleavage steps are orthogonal to most synthetic manipulations, offering significant flexibility in the design of the synthetic route.[3]

  • Diversity: The final cleavage step with a nucleophile allows for the introduction of a point of diversity at the end of the synthesis, maximizing library complexity.[4]

  • Traceless Potential: Depending on the cleavage strategy, the linker can be traceless, leaving no residual atoms in the final product.[9][10][11]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of an amide library using the 2-Chloro-3-methyl-5-sulfamoylbenzoic acid linker on a solid support.

Protocol 1: Immobilization of the Linker on Amino-Functionalized Resin
  • Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation of Linker: In a separate flask, dissolve 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (3 eq., 3.0 mmol) and a coupling agent such as HATU (2.9 eq., 2.9 mmol) in DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA) (6 eq., 6.0 mmol) and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF for 30 minutes.

  • Final Wash and Dry: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Acylation of the Resin-Bound Sulfonamide
  • Resin Swelling: Swell the linker-loaded resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (R-COOH, 5 eq.) in anhydrous DCM (5 mL). Add oxalyl chloride (2.5 eq.) and a catalytic amount of DMF. Stir at room temperature for 1 hour to form the acid chloride. Remove the solvent and excess reagent under vacuum.

  • Acylation: Re-dissolve the acid chloride in anhydrous DCM (5 mL) and add it to the swollen resin. Add pyridine (5 eq.) and agitate the mixture at room temperature for 12 hours.

  • Washing and Drying: Drain the reaction mixture, wash the resin with DCM (5 x 10 mL), and dry under vacuum.

Protocol 3: Activation and Cleavage to Generate the Amide Library
  • Resin Swelling: Swell the N-acylsulfonamide resin (100 mg) in anhydrous 1,2-dichloroethane (DCE, 1 mL) for 30 minutes.

  • Activation: Add iodoacetonitrile (10 eq.) and DIPEA (5 eq.) to the resin suspension. Heat the mixture at 60 °C for 12 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the activation solution and wash the resin with DCE (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).

  • Cleavage with Amines: Distribute the activated resin into separate reaction vessels. To each vessel, add a solution of a different primary or secondary amine (R'-NH2, 20 eq.) in a suitable solvent (e.g., THF or NMP). Agitate the mixtures at room temperature for 12-24 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with the reaction solvent (2 x 1 mL). Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by an appropriate method, such as preparative HPLC, to yield the pure amide.

Data Presentation
StepReagents & ConditionsPurposeExpected Outcome
Immobilization 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, HATU, DIPEA, DMFCovalent attachment of the linker to the solid supportLinker-loaded resin with free sulfonamide group
Acylation R-COOH, Oxalyl chloride, Pyridine, DCMAttachment of the building block to the linkerResin-bound N-acylsulfonamide
Activation Iodoacetonitrile, DIPEA, DCE, 60 °CN-alkylation of the sulfonamide to increase its labilityActivated, resin-bound N-acyl-N-cyanomethylsulfonamide
Cleavage R'-NH2, THF or NMPNucleophilic release of the final productPure amide product in solution

Conclusion and Future Directions

The use of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid as a safety-catch linker represents a powerful strategy for solid-phase organic synthesis. The robustness of the N-acylsulfonamide linkage, combined with a mild and efficient activation and cleavage protocol, allows for the construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for the synthesis of diverse amide libraries.

Future work could explore the use of alternative activation reagents to further broaden the scope of compatible chemistries. Additionally, the development of intramolecular cleavage strategies could enable the on-resin cyclization and release of important heterocyclic scaffolds. The inherent modularity of this linker system ensures its applicability across a wide range of synthetic targets, making it a valuable tool for researchers in drug discovery and chemical biology.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
  • Bosiljcic, V., Wurst, K., & Albert, M. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2115-2120.
  • Patek, M., & Lebl, M. (1991). Safety-catch acid-labile (SCAL) linker for solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 32(32), 3891-3894.
  • García-Martín, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
  • Toombs, A. T. (2003). Sulfur and Selenium Safety Catch Linkers.
  • Gong, Y. D., & Kim, Y. S. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • Palom, Y., & Albericio, F. (2010). Solid-phase synthesis of lipidated Ras peptides employing the Ellman sulfonamide linker. Organic & Biomolecular Chemistry, 8(18), 4149-4156.
  • Larsson, E., et al. (2025). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.
  • Vágner, J., et al. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 120(2), 1189-1253.
  • Mun, H. S., & Jeong, J. H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375.
  • Abdildinova, A., & Gong, Y. D. (2021).
  • Szardenings, A. K., et al. (1997). Solid phase synthesis of benzylamine-derived sulfonamide library. Bioorganic & Medicinal Chemistry Letters, 7(14), 1933-1938.
  • BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
  • Lam, K. S., et al. (2003). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Mandal, B., & Devi, A. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. Chemistry - An Asian Journal, 8(6), 1162-1165.
  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
  • Song, A., et al. (2000). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Journal of Peptide Research, 55(4), 310-319.

Sources

Application

derivatization of the carboxylic acid group of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

An In-Depth Guide to the Derivatization of the Carboxylic Acid Group of 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid Abstract This comprehensive application note provides researchers, medicinal chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of the Carboxylic Acid Group of 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the chemical derivatization of the carboxylic acid group on 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This molecule, a key structural analog to pharmacologically significant compounds like the diuretic furosemide, serves as a versatile scaffold for chemical modification. The strategic conversion of its carboxylic acid moiety into esters, amides, and other derivatives is critical for modulating physicochemical properties, enabling the synthesis of compound libraries, and developing novel therapeutic agents. This document outlines the core chemical strategies, provides detailed, field-tested protocols, and explains the causal reasoning behind methodological choices to ensure successful and reproducible outcomes.

Introduction: Strategic Importance of Derivatization

2-Chloro-3-methyl-5-sulfamoylbenzoic acid is a substituted anthranilic acid derivative. The presence of multiple functional groups—a carboxylic acid, a sulfamoyl moiety, and chloro and methyl substituents on the aromatic ring—makes it a rich platform for synthetic exploration. The carboxylic acid group, in particular, is a primary handle for chemical modification aimed at achieving specific therapeutic and pharmacological objectives.

Derivatization of this group can profoundly alter a molecule's:

  • Bioavailability: Converting the polar carboxylic acid to a less polar ester can enhance membrane permeability and facilitate oral absorption, a common prodrug strategy.

  • Solubility: Both aqueous and lipid solubility can be fine-tuned through the addition of appropriate functional groups.

  • Target Binding: The carboxylic acid can be replaced with groups that form different interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.

  • Synthetic Versatility: Conversion to derivatives like amides allows for the exploration of new chemical space and the construction of diverse compound libraries for screening.[1]

This guide focuses on the three most fundamental and effective strategies for derivatizing the carboxylic acid: conversion to a highly reactive acyl chloride intermediate, direct esterification, and amidation via modern coupling techniques.

Reactivity and Strategic Considerations

The chemical personality of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid is governed by its substituents. The electron-withdrawing effects of the ortho-chloro and para-sulfamoyl groups increase the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack. While this inherent reactivity is advantageous, chemists must consider potential side reactions. The acidic protons on the sulfamoyl group (-SO₂NH₂) can react with strong bases or highly reactive reagents. However, for the methods described herein, which primarily target the more acidic carboxylic acid proton and its activated carbonyl, protection of the sulfamoyl group is generally not required.[2]

Core Strategy I: Acyl Chloride Formation - The Reactive Intermediate

One of the most robust and versatile methods for activating a carboxylic acid is to convert it into an acyl chloride.[3] This transformation replaces the poor leaving group (-OH) with an excellent one (-Cl), creating a highly reactive intermediate that readily couples with a wide range of nucleophiles like alcohols and amines.[4][5]

Causality Behind Reagent Choice

Thionyl chloride (SOCl₂) is the preferred reagent for this conversion. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[3][6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the reactive Vilsmeier reagent in situ.

G cluster_0 start 2-Chloro-3-methyl- 5-sulfamoylbenzoic Acid process Conversion to Acyl Chloride start->process reagents SOCl₂ (excess) cat. DMF Reflux (75-80°C) reagents->process workup Removal of Excess SOCl₂ (Reduced Pressure) process->workup product 2-Chloro-3-methyl- 5-sulfamoylbenzoyl Chloride (Crude) workup->product G start 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid acyl_chloride Via Acyl Chloride start->acyl_chloride 1. SOCl₂ 2. R-OH, Base fischer Fischer-Speier (Direct, Acid-Catalyzed) start->fischer R-OH (excess) H₂SO₄ (cat.), Heat steglich Steglich / Coupling Agent (DCC or EDC) start->steglich R-OH, DCC/EDC DMAP (cat.) ester Target Ester Derivative acyl_chloride->ester fischer->ester steglich->ester

Caption: Key esterification pathways for the parent carboxylic acid.

Protocol 2A: Esterification via Acyl Chloride

This method is highly efficient and compatible with a broad range of primary and secondary alcohols.

  • Setup: In a dry flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane (DCM), THF). Cool the solution in an ice bath.

  • Addition: Dissolve the crude acyl chloride (from Strategy I) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

Protocol 2B: Fischer-Speier Esterification

This classic method is best suited for simple, non-bulky alcohols like methanol or ethanol which can be used as the solvent. [7][8]

  • Setup: In a round-bottom flask, dissolve 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product as described in Protocol 2A.

Method Key Reagents Pros Cons
Via Acyl Chloride SOCl₂, Alcohol, BaseHigh yield, fast, works for hindered alcoholsTwo steps, harsh reagent (SOCl₂)
Fischer-Speier Alcohol, H₂SO₄Atom economical, one stepRequires heat, excess alcohol; not for acid-sensitive substrates
Steglich Alcohol, DCC/EDC, DMAPMild conditions, good for sensitive substratesReagent cost, byproduct removal (DCU)

Table 1: Comparison of Esterification Methodologies.

Core Strategy III: Amidation

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. [9]The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. [10]

Protocol 3A: Amidation via Acyl Chloride

Similar to esterification, this is a highly reliable method.

  • Setup: Cool a solution of the desired primary or secondary amine (2.2 eq, or 1.1 eq of amine and 1.2 eq of a non-nucleophilic base) in an anhydrous solvent (DCM or THF) in an ice bath.

  • Addition: Add a solution of the crude acyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction & Workup: Follow the procedure outlined in Protocol 2A for reaction monitoring and workup.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Protocol 3B: Direct Amidation with Coupling Reagents

This is the most common and versatile approach in modern synthesis, offering mild conditions and broad substrate scope. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents for this transformation. [10][11][12]EDC is particularly favored in many applications because its urea byproduct is water-soluble, simplifying purification. [13]

G start Carboxylic Acid (R-COOH) intermediate O-Acylisourea Intermediate (Highly Reactive) start->intermediate Activation edc EDC edc->intermediate product Amide (R-CONH-R') intermediate->product Nucleophilic Attack byproduct Water-Soluble Urea Byproduct intermediate->byproduct amine Amine (R'-NH₂) amine->product

Caption: Simplified mechanism of EDC-mediated amide coupling.

Experimental Protocol: EDC-Mediated Amide Coupling
  • Setup: In a round-bottom flask, dissolve 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (1.0 eq), the desired amine (1.1-1.2 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Reagent Addition: Add EDC hydrochloride (1.2-1.5 eq) to the solution in one portion. If using DCM as a solvent, a base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) may be required.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the solvent and the water-soluble urea byproduct. If using DCM, wash with dilute acid, sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Coupling Reagent Byproduct Solubility of Byproduct Key Advantages
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive, effective
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleEasy purification via aqueous extraction
HATU/PyBOP VariousTypically water-solubleVery fast, high yielding, low epimerization risk

Table 2: Comparison of Common Amide Coupling Reagents.

Analytical Characterization

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new carbonyl (C=O) stretch at a characteristic wavenumber for an ester (~1735-1750 cm⁻¹) or an amide (~1630-1690 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show new signals corresponding to the protons of the added alcohol or amine moiety (e.g., a singlet around 3.7 ppm for a methyl ester).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the new derivative.

Conclusion

The is a fundamental step in leveraging its potential as a scaffold for drug discovery. By converting the acid to its acyl chloride, esters, or amides, researchers can systematically modify its properties to enhance biological activity and pharmacokinetic performance. The choice of synthetic method—be it activation with thionyl chloride, direct Fischer esterification, or modern EDC-mediated coupling—should be guided by the specific nature of the desired product and the chemical sensitivities of the substrates involved. The protocols and strategic insights provided in this guide offer a robust framework for the successful synthesis and exploration of novel derivatives based on this valuable chemical entity.

References

  • Aapptec Peptides. Coupling Reagents.
  • Greene, T. W., Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis, 2nd Edition. John Wiley and Sons. As referenced in US5596095A.
  • Perry, D. C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
  • Grayeski, M. L., DeVasto, J. K. (1987).
  • Higashi, T. (2017). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Shimbo, K., et al. (2010).
  • Williamson, K. L., Minard, R., Masters, K. M. (2019). Activation Substitution of Carboxylic Acids. YouTube.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Longdom Publishing. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. BenchChem.
  • Dey, C., Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)
  • Park, S., et al. (2015).
  • Zare-Mehrjardi, F., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Harwood, L. M., Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Publishing.
  • Organic Chemistry Portal. (2010).
  • Organic Synthesis. (2021). Acid to Ester - Common Conditions.
  • Feng, Y., et al. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Fengyi.
  • Dakenchem. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Dakenchem.
  • Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Landais, Y. (2005).
  • Nikolin, B., et al. (2017). The chemical structure of the diuretic furosemide.
  • Jean-denis, P., et al. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv.

Sources

Method

scale-up synthesis and process development for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid derivatives

Application Note: Scale-Up Synthesis and Process Development for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid Derivatives Executive Summary 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS 2092322-19-3) is a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis and Process Development for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid Derivatives

Executive Summary

2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS 2092322-19-3) is a critical scaffold in the synthesis of sulfonamide-class diuretics (e.g., thiazide-like diuretics) and emerging SGLT2 inhibitors.[1] Its structural integrity—specifically the regiochemical placement of the sulfamoyl group—is paramount for biological activity.

This guide details the transition from medicinal chemistry (gram-scale) to pilot plant (kilogram-scale) production. Unlike small-scale methods that prioritize speed, this protocol prioritizes process safety , atom economy , and impurity control . We focus on the direct chlorosulfonation route, which offers the most direct access to the target but presents significant engineering challenges regarding heat transfer and gas evolution.

Retrosynthetic Analysis & Route Selection

Two primary routes exist for synthesizing this scaffold.[2][3][4]

  • Route A: Direct Chlorosulfonation (Preferred for Scale-up) [1]

    • Mechanism:[1][3][5][6] Electrophilic Aromatic Substitution (EAS).

    • Pros: One-pot conversion to sulfonyl chloride; fewer unit operations; high atom economy.[1]

    • Cons: Requires handling of aggressive chlorosulfonic acid; massive HCl/SO₂ evolution; potential for regio-isomers.[1]

  • Route B: Diazotization (Meerwein Sulfonation) [1]

    • Mechanism:[1][3][5][6] Sandmeyer-type reaction of 2-amino-3-methyl-5-chlorobenzoic acid.[1]

    • Pros: High regioselectivity determined by the amino precursor.

    • Cons: Diazonium salts are thermally unstable (explosion hazard); copper waste disposal; low throughput.

Decision: This guide details Route A , as it is the industry standard for cost-effective manufacturing of sulfonamide benzoic acids.

Visualizing the Synthetic Pathway

SyntheticRoute SM 2-Chloro-3-methylbenzoic acid (Starting Material) Int Intermediate: 2-Chloro-3-methyl-5-chlorosulfonylbenzoic acid SM->Int Chlorosulfonation (60-80°C) Reagents1 ClSO3H (excess) SOCl2 (optional) Product Target API Intermediate: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid Int->Product Ammonolysis (0-20°C) Reagents2 NH4OH (aq) or NH3 (gas)

Caption: Figure 1. Two-step industrial synthesis via direct chlorosulfonation and ammonolysis.[1]

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to ensure safety and quality.

ParameterTarget RangeScientific Rationale
Reagent Stoichiometry 3.0 - 5.0 eq

Excess acid acts as the solvent and drives the equilibrium toward the sulfonyl chloride.[1] Insufficient acid leads to the sulfonic acid (water-soluble) rather than the chloride.
Reaction Temperature 60°C - 80°CActivation energy is required to place the sulfonyl group at the 5-position (meta to COOH, para to Cl). Lower temps (<40°C) result in incomplete conversion.
Quench Temperature < 5°CQuenching chlorosulfonic acid into water is violently exothermic. High temps during quench hydrolyze the product back to the sulfonic acid.
Ammonolysis pH > 9.0Ammonia must remain in excess to scavenge HCl and prevent the formation of the sulfonimide side product.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (2-Chloro-3-methylbenzoic acid) Expected Yield: 1.25 - 1.35 kg (80-85%)[1]

Step 1: Chlorosulfonation

Safety Note: This reaction generates massive volumes of HCl and SO₂ gas.[1] A caustic scrubber system is MANDATORY.

  • Reactor Setup: Charge a 10 L glass-lined reactor with Chlorosulfonic acid (3.5 kg, 5.0 eq) . Cool the jacket to 10°C.

  • Addition: Slowly add 2-Chloro-3-methylbenzoic acid (1.0 kg, 5.86 mol) via a powder addition funnel over 2 hours.

    • Control: Maintain internal temperature < 25°C. The addition is exothermic.

  • Reaction: Once addition is complete, ramp the temperature to 75°C over 1 hour. Hold at 75°C for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[4][7][8] Disappearance of starting material (< 1.0%).

  • Cooling: Cool the reaction mass to 20°C.

  • Quench (The Hazardous Step):

    • Prepare a separate vessel with 10 kg of crushed ice/water .

    • Slowly transfer the reaction mass onto the ice under vigorous agitation .

    • Critical: Do not allow the quench mass to exceed 5°C. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Filter the slurry immediately. Wash the cake with cold water (2 x 2 L) to remove residual sulfuric acid. Do not dry the cake completely; use the wet cake for the next step to prevent thermal decomposition.

Step 2: Ammonolysis
  • Slurry Preparation: Re-suspend the wet sulfonyl chloride cake in Acetone (5 L) or Ethyl Acetate . Cool to 0°C.

  • Ammoniation: Add Ammonium Hydroxide (25% aq, 2.0 L) dropwise, maintaining temperature < 15°C.

    • Alternative: Sparge anhydrous Ammonia gas until saturation.

  • Reaction: Stir at 20°C for 2 hours.

    • Mechanism:[1][3][5][6] Nucleophilic attack of

      
       on the 
      
      
      
      bond.
  • Work-up:

    • Concentrate the solvent under vacuum to remove excess ammonia and organic solvent.

    • The residue is the ammonium salt of the product. Dissolve in water (if not already dissolved).

    • Acidify with conc. HCl to pH 1–2. The product will precipitate.

  • Final Isolation: Filter the solid. Wash with water until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Process Engineering & Safety Controls

Scale-up introduces heat transfer limitations not seen in the lab.[1]

ProcessFlow cluster_safety Safety Critical System Scrubber Caustic Scrubber (NaOH) Reactor Glass-Lined Reactor (Chlorosulfonation) Reactor->Scrubber HCl/SO2 Off-gas Quench Quench Vessel (Ice/Water) Reactor->Quench Reaction Mass (Slow Transfer) Filter Centrifuge/Filter Quench->Filter Slurry Amidation Amidation Reactor Filter->Amidation Wet Cake

Caption: Figure 2. Process Flow Diagram emphasizing the gas scrubbing requirement.

Key Engineering Controls:

  • Scrubber Capacity: Calculate the theoretical moles of HCl generated (1 mol per mol of

    
     reacted + excess). Ensure the caustic scrubber has at least 1.5x molar capacity.
    
  • Quench Rate: The quench is mass-transfer limited.[1] Use a dosing pump to control the addition of the reaction mass to the water, linked to a temperature interlock (stop feed if T > 10°C).

Analytical Quality Control

HPLC Method Attributes:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of 0.1%

    
     in Water (A) and Acetonitrile (B).
    
  • Wavelength: 254 nm.[1]

  • Key Impurities:

    • Starting Material: 2-Chloro-3-methylbenzoic acid (RT ~ 12 min).[1]

    • Hydrolysis Product: 2-Chloro-3-methyl-5-sulfobenzoic acid (Very polar, RT ~ 2 min).[1]

    • Isomer: 2-Chloro-3-methyl-4-sulfamoylbenzoic acid (Close eluting, typically < 2%).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (< 60%) Hydrolysis during quench.[1]Ensure quench temp < 5°C. Filter immediately. Do not let the wet cake sit for hours.
High "Sulfonic Acid" Impurity Insufficient

or water in reagents.
Use anhydrous starting material. Increase acid equivalents to 5.0.
Product is Colored (Pink/Brown) Oxidation or metal contamination.Use glass-lined reactors.[1] Ensure iron content in

is < 10 ppm.
Slow Filtration Fine particle size.[1]Digest the quench slurry (stir at 5°C for 30 mins) to encourage crystal growth (Ostwald ripening).

References

  • Vertex AI Search. (2026). Synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid and derivatives. 9[1][2][3][10][11][12]

  • BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. 13

  • National Institutes of Health (PubChem). (2025). 2-Chloro-3-methylbenzoic acid (Starting Material Properties). 10[1]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. 14[1]

  • Google Patents. (2010). CN101786972A - Method for preparing 2-chloro-sulfonyl-3-methyl benzoate.[1] 15

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Welcome to the technical support guide for the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid is typically achieved via a two-step process starting from 2-Chloro-3-methylbenzoic acid. The process involves an initial chlorosulfonation followed by an amination reaction. Understanding the role of each step and the reactivity of the intermediates is crucial for a successful outcome.

Synthetic_Pathway start 2-Chloro-3-methylbenzoic acid intermediate 2-Chloro-3-methyl-5- chlorosulfonylbenzoic acid start->intermediate  Step 1: Chlorosulfonation (Chlorosulfonic Acid, Δ) final 2-Chloro-3-methyl-5- sulfamoylbenzoic acid intermediate->final  Step 2: Amination (Aqueous Ammonia)

Caption: Overall synthetic route for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

Frequently Asked Questions & Troubleshooting Guide

This guide is divided into the two primary stages of the synthesis.

Part 1: Chlorosulfonation of 2-Chloro-3-methylbenzoic Acid

This initial step involves the electrophilic aromatic substitution of 2-Chloro-3-methylbenzoic acid with chlorosulfonic acid to form the key intermediate, 2-chloro-3-methyl-5-chlorosulfonylbenzoic acid. The directing effects of the existing chloro, methyl, and carboxylic acid groups primarily favor substitution at the C5 position.

Q1: My yield of the sulfonyl chloride intermediate is consistently low, with a significant amount of starting material remaining. What's going wrong?

A1: Low conversion is a common issue often traced back to three factors: reagent ratio, reaction temperature, or reaction time.

  • Causality (Reagent Ratio): Chlorosulfonic acid acts as both the reagent and the solvent. An insufficient excess can lead to an incomplete reaction. A molar excess of 3 to 5 equivalents of chlorosulfonic acid is typically required to drive the reaction to completion.[1]

  • Causality (Temperature & Time): This electrophilic substitution requires significant thermal energy to overcome the activation barrier, especially with the deactivating effect of the chloro and carboxyl groups. The reaction is often heated to between 90-150°C.[1][2] Insufficient heat or time will result in poor conversion.

Recommended Solution:

  • Reagent Ratio: Use at least 4-5 molar equivalents of chlorosulfonic acid relative to your starting 2-Chloro-3-methylbenzoic acid.

  • Temperature Control: Slowly add the solid 2-Chloro-3-methylbenzoic acid to the cooled chlorosulfonic acid. Once the addition is complete, gradually heat the mixture to the target temperature (a range of 130-140°C is often effective) and maintain it for several hours.[1]

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material before proceeding to workup.

Q2: During the reaction, I'm observing the formation of a high-melting, insoluble white solid that is difficult to filter and contaminates my product. What is this byproduct?

A2: This is a classic sign of diaryl sulfone formation. This side reaction occurs when the highly electrophilic sulfonyl chloride intermediate reacts with another molecule of the electron-rich starting material (2-chloro-3-methylbenzoic acid).[1] This is analogous to a Friedel-Crafts acylation reaction and is highly temperature-dependent.

Prevention Strategy:

  • Strict Temperature Control: The most critical factor is to maintain the reaction temperature within the optimal range. Overheating significantly accelerates the rate of diaryl sulfone formation. A temperature of 130-140°C is generally recommended to balance the rate of the desired reaction against this side reaction.[1]

  • Order of Addition: Adding the benzoic acid derivative to the chlorosulfonic acid (instead of the reverse) helps maintain a high concentration of the sulfonating agent and minimizes the chance for the intermediate to react with the starting material.

Troubleshooting_Chlorosulfonation start Problem in Chlorosulfonation Step? low_yield Low Yield / Incomplete Reaction start->low_yield byproduct Insoluble White Byproduct start->byproduct check_ratio Check Reagent Ratio (Use 4-5 eq. HSO3Cl) low_yield->check_ratio check_temp Check Temperature (Heat to 130-140°C) low_yield->check_temp check_time Check Reaction Time (Monitor by TLC/HPLC) low_yield->check_time diag_sulfone Diagnosis: Likely Diaryl Sulfone Formation byproduct->diag_sulfone sol_temp sol_temp byproduct->sol_temp

Caption: Troubleshooting flowchart for the chlorosulfonation step.

Q3: The workup procedure is causing a significant loss of my sulfonyl chloride intermediate. What is the best practice for isolation?

A3: The 2-chloro-3-methyl-5-chlorosulfonylbenzoic acid intermediate is highly reactive and susceptible to hydrolysis back to the corresponding sulfonic acid upon contact with water. The success of the workup depends on minimizing this hydrolysis.

  • Recommended Protocol (Quenching):

    • After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. This dissipates the heat from the highly exothermic quenching process.[1][2]

    • The sulfonyl chloride will precipitate as a solid. It is crucial to filter this solid as quickly as possible to minimize its contact time with the acidic aqueous environment.[1]

    • Wash the collected solid with copious amounts of cold water to remove any residual acid.

    • Do not attempt to air-dry for extended periods. The moist intermediate should be used immediately in the subsequent amination step.

Part 2: Amination of 2-Chloro-3-methyl-5-chlorosulfonylbenzoic Acid

In this step, the sulfonyl chloride group is converted to the desired sulfamoyl group (-SO₂NH₂) using an ammonia source.

Q4: My final product yield is low after the amination step, and the product is impure. What are the likely causes?

A4: Low yield and impurity in this step often point to two main culprits: hydrolysis of the starting sulfonyl chloride and incomplete reaction.

  • Causality (Hydrolysis): If the sulfonyl chloride intermediate was not properly handled or was exposed to moisture for too long, a portion of it will have converted to the sulfonic acid. This sulfonic acid will not react with ammonia under these conditions and will remain as an impurity.

  • Causality (Incomplete Reaction): The reaction requires a sufficient excess of ammonia to ensure all the sulfonyl chloride reacts. The reaction may also be slow at very low temperatures.

Recommended Solution & Protocol:

  • Use Fresh Intermediate: As discussed, use the moist sulfonyl chloride intermediate from the previous step immediately.

  • Control Temperature: Add the intermediate in portions to a cooled (0-10°C) vessel of concentrated aqueous ammonia. This controls the initial exotherm of the reaction.[1]

  • Ensure Completion: After the initial addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.[1]

  • Purification (Acid-Base Chemistry): The final product is an acid. A standard purification involves:

    • Acidifying the reaction mixture with an acid like HCl to a pH of ~2-3. This will precipitate your product, 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, while leaving more polar impurities (like the sulfonic acid byproduct) in the aqueous solution.

    • The crude product can then be filtered and recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

ParameterStep 1: ChlorosulfonationStep 2: Amination
Key Reagent Chlorosulfonic Acid (HSO₃Cl)Concentrated Aqueous Ammonia (NH₄OH)
Reagent Ratio 4-5 molar equivalentsLarge excess
Temperature 130-140°C[1]0°C to Room Temperature
Key Challenge Diaryl sulfone formation[1]Hydrolysis of sulfonyl chloride
Workup Rapid quench on ice, fast filtration[2]Acidification to precipitate product
Caption: Summary of key reaction parameters and challenges.

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low_yield [label="Low Yield / Impure Product"];

start -> low_yield;

low_yield -> {
    check_hydrolysis [label="Check for Intermediate Hydrolysis\n(Use moist intermediate immediately)"];
    check_ammonia [label="Check Ammonia Excess\n(Use sufficient conc. NH4OH)"];
    check_time [label="Check Reaction Time/Temp\n(Allow to warm to RT, stir for hours)"];
    purification [label="Optimize Purification\n(Acidify to pH 2-3, Recrystallize)"];
}

}

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield and Purity of 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

Welcome to the technical support center for the synthesis and purification of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles to help you optimize for both high yield and exceptional purity.

Section 1: Troubleshooting Guide - Synthesis & Purification

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: The Chlorosulfonation Step

The first critical step in the synthesis is the electrophilic chlorosulfonation of 2-chloro-3-methylbenzoic acid. Success here is foundational for the overall yield and purity.

Question 1: My yield of 2-Chloro-3-methyl-5-chlorosulfonylbenzoic acid is significantly lower than expected. What are the likely causes?

Answer: Low yield in this step typically points to one of three issues: incomplete reaction, product hydrolysis during workup, or suboptimal reagent stoichiometry.

  • Incomplete Reaction: The chlorosulfonation of an already substituted benzoic acid can be sluggish. Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material persists, consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions (see Question 2).

  • Product Hydrolysis: The sulfonyl chloride group (-SO₂Cl) is highly reactive and susceptible to hydrolysis back to the sulfonic acid (-SO₃H) upon contact with water. This is the most common cause of yield loss during workup.[1][2]

    • Causality: The carbon-sulfur bond in the sulfonyl chloride is highly polarized, making the sulfur atom very electrophilic and an easy target for nucleophilic attack by water.

    • Solution: Conduct the aqueous quench rapidly and at low temperatures. The reaction mixture should be poured carefully onto a vigorously stirred slurry of crushed ice and water, ensuring the temperature of the aqueous mixture is maintained between 0-5°C.[1] The precipitated product should be filtered off as quickly as possible to minimize its contact time with the acidic aqueous environment.

  • Suboptimal Reagent Ratio: An insufficient amount of the chlorosulfonating agent will result in incomplete conversion.

    • Solution: Use a molar excess of chlorosulfonic acid. A ratio of 3 to 5 equivalents relative to the 2-chloro-3-methylbenzoic acid is typically recommended to drive the reaction to completion.[1]

Question 2: I've isolated my crude product, but it contains a high-melting, insoluble white solid. What is this impurity and how can I prevent its formation?

Answer: This byproduct is almost certainly the corresponding diaryl sulfone. This is a very common side reaction in chlorosulfonation processes.[3]

  • Causality: At elevated temperatures, the highly electrophilic sulfonyl chloride intermediate can react with a second molecule of the starting material (2-chloro-3-methylbenzoic acid) in a Friedel-Crafts-type reaction to form a stable, and often insoluble, sulfone bridge.[3]

  • Solution: The most effective way to prevent sulfone formation is through rigorous temperature control.

    • Maintain a low temperature during the initial addition of the benzoic acid to the chlorosulfonic acid.

    • During the heating phase, do not exceed the recommended temperature. For many similar reactions, a temperature range of 80-100°C is a good starting point, but this should be optimized for your specific substrate.[4]

    • Ensure a sufficient excess of chlorosulfonic acid is used, as this can also help suppress the formation of the sulfone byproduct.[2]

G start Low Yield or Impurities in Chlorosulfonation Step check_completion Is reaction complete? (Monitor by TLC/HPLC) start->check_completion check_byproduct Insoluble white solid (diaryl sulfone) present? check_completion->check_byproduct Yes sol_time Solution: Increase reaction time or carefully increase temperature. check_completion->sol_time No workup_issue Was workup performed quickly at 0-5°C? check_byproduct->workup_issue No sol_temp Solution: Maintain lower reaction temp. (e.g., < 100°C). Use sufficient excess of HSO3Cl. check_byproduct->sol_temp Yes sol_workup Solution: Pour reaction mix onto ice slurry. Filter product quickly to minimize hydrolysis. workup_issue->sol_workup No success Optimized Yield & Purity workup_issue->success Yes sol_time->start Re-evaluate sol_temp->start Re-evaluate sol_workup->start Re-evaluate

Chlorosulfonation Troubleshooting Workflow
Part B: The Amidation Step

The second step involves reacting the intermediate sulfonyl chloride with an ammonia source to form the desired sulfonamide.

Question 3: The conversion of my sulfonyl chloride to the sulfonamide is incomplete. What can I do?

Answer: Incomplete amidation is generally caused by insufficient nucleophile, low reactivity, or premature precipitation.

  • Insufficient Ammonia: The reaction requires at least two equivalents of ammonia: one to act as the nucleophile and a second to neutralize the HCl byproduct that is formed.

    • Solution: Use a significant excess of concentrated aqueous ammonia (e.g., 5-10 equivalents). This ensures the equilibrium is driven towards the product side.[1] The reaction is often performed by adding the sulfonyl chloride intermediate to a cooled, stirred solution of excess ammonia.

  • Low Reaction Temperature: While the initial addition should be performed at a low temperature (0-10°C) to control the exothermic reaction, the reaction may be slow to reach completion at this temperature.

    • Solution: After the initial exothermic addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.[1] Gentle heating (e.g., 40-50°C) can also be employed if necessary, while monitoring for any potential degradation.

Question 4: How can I best purify the final crude 2-Chloro-3-methyl-5-sulfamoylbenzoic acid?

Answer: Recrystallization is the most common and effective method for purifying the final product.[5]

  • Solvent Selection is Key: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a mixed solvent system is often effective.

    • Recommended System: A mixture of ethanol and water is a good starting point.[6] The crude product is dissolved in a minimal amount of hot ethanol, and hot water is then added dropwise until the solution becomes faintly turbid. A few drops of ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Addressing Persistent Impurities: If the product still shows impurities after one recrystallization (as determined by HPLC), a second recrystallization may be necessary. If colored impurities persist, a hot filtration step with a small amount of activated charcoal can be performed before allowing the solution to cool.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid?

A1: The most direct and common synthesis is a two-step process starting from 2-chloro-3-methylbenzoic acid.[7][8]

  • Chlorosulfonation: 2-chloro-3-methylbenzoic acid is reacted with an excess of chlorosulfonic acid (HSO₃Cl) to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 2-chloro-3-methyl-5-chlorosulfonylbenzoic acid.

  • Amidation: The resulting sulfonyl chloride intermediate is then reacted with an excess of ammonia (NH₃) to form the final product, 2-chloro-3-methyl-5-sulfamoylbenzoic acid.

Synthetic Pathway Overview

Q2: What are the critical safety precautions when working with chlorosulfonic acid?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always use a full-face shield, acid-resistant gloves (butyl rubber is recommended), and a lab coat.

  • Ventilation: All work must be conducted in a certified chemical fume hood.

  • Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas. Ensure all glassware is scrupulously dry.

  • Quenching: Never add water to chlorosulfonic acid. Always add the acid slowly to ice.

Q3: Which analytical methods are best for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile compounds like this one.[6][9]

  • Technique: A reverse-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water, with a small amount of an acid like phosphoric or formic acid to ensure sharp peak shapes for the carboxylic acid.[6]

  • Detection: UV detection is suitable, typically around 254 nm.

For structural confirmation and identification of unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.[5][10]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

This protocol is a representative procedure and may require optimization.

Part A: Chlorosulfonation

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap, add chlorosulfonic acid (4.0 eq.). Cool the flask in an ice-water bath.

  • Slowly add 2-chloro-3-methylbenzoic acid (1.0 eq.) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-95°C. Maintain this temperature for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture from step 4 onto the ice-water slurry. A white precipitate will form.

  • Filter the solid product immediately using a Büchner funnel, and wash the filter cake with a small amount of cold water. Do not allow the product to sit in the acidic filtrate for an extended period. Use the crude, damp solid directly in the next step.

Part B: Amidation

  • In a beaker cooled in an ice bath, add an excess of concentrated aqueous ammonia (e.g., 10 mL per gram of starting benzoic acid).

  • Carefully add the crude, damp 2-chloro-3-methyl-5-chlorosulfonylbenzoic acid from Part A in small portions to the stirred ammonia solution.

  • After the addition is complete, stir the mixture vigorously at 0-10°C for 30 minutes.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 2-3 hours.

  • Heat the reaction mixture to approximately 60°C. If the solution is colored, add a small amount of activated charcoal and stir for 15 minutes.

  • Filter the hot solution to remove the charcoal (if used).

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of the final product will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation, then collect the product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Add hot water dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly.

Table 1: Summary of Key Reaction Parameters
ParameterStep 1: ChlorosulfonationStep 2: AmidationPurification
Key Reagent Ratio 3-5 eq. HSO₃Cl per eq. of starting material[1]5-10 eq. NH₃ per eq. of intermediateN/A
Temperature Addition: < 20°C; Reaction: 90-95°C[1]Addition: 0-10°C; Reaction: RT to 60°CHot dissolution, slow cooling
Critical Control Point Avoid >100°C to prevent sulfone formation[3]Control exotherm during additionSlow cooling for large crystals
Workup pH N/A (Quench on ice)Precipitate at pH 2-3[1]N/A

References

  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
  • Sustainable Chemistry and Pharmacy - Zenodo. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchGate. Available at: [Link]

  • CN106117168A - A kind of preparation method of furosemide - Google Patents.
  • CN105906589A - Preparation method of furosemide - Google Patents.
  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Available at: [Link]

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.
  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid during synthesis

Prepared by: Senior Application Scientist, Synthesis & Purification Division Welcome to the technical support center for the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Synthesis & Purification Division

Welcome to the technical support center for the synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. Our focus is on a mechanistic understanding of side reactions to empower you to optimize your protocol, maximize yield, and ensure the highest purity of your target compound.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid is typically achieved in a two-step process starting from 2-Chloro-3-methylbenzoic acid. A clear understanding of this main pathway is the first step in identifying and controlling deviations that lead to impurities.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation): The aromatic ring of 2-Chloro-3-methylbenzoic acid is reacted with an excess of chlorosulfonic acid. This introduces the highly reactive chlorosulfonyl group (-SO₂Cl) onto the ring, yielding 2-Chloro-3-methyl-5-(chlorosulfonyl)benzoic acid.

  • Step 2: Nucleophilic Substitution (Amination): The resulting sulfonyl chloride intermediate is then treated with an ammonia source to replace the chloride with an amino group, forming the final 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2-Chloro-3-methylbenzoic Acid B 2-Chloro-3-methyl-5-(chlorosulfonyl)benzoic Acid A->B + HSO₃Cl (excess) C 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid B->C + NH₃ (aq)

Caption: Core synthesis pathway for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format. We delve into the causality of these problems and provide robust, actionable solutions.

Step 1: Chlorosulfonation of 2-Chloro-3-methylbenzoic Acid

Issue 2.1: My yield is low, and I've isolated a significant amount of a high-melting, insoluble white solid.

  • Question: What is this byproduct and how can I prevent its formation?

  • Answer: This is almost certainly the corresponding diaryl sulfone . This common side reaction occurs when the desired sulfonyl chloride intermediate, an electrophile, reacts with a second molecule of the starting material, 2-Chloro-3-methylbenzoic acid, instead of being isolated.[1][2]

    Causality:

    • High Reaction Temperature: Elevated temperatures provide the activation energy needed for the less reactive starting material to attack the sulfonyl chloride.[1]

    • Insufficient Chlorosulfonating Agent: If there isn't a sufficient excess of chlorosulfonic acid, the concentration of the starting material remains high relative to the sulfonating agent, increasing the probability of the diaryl sulfone side reaction.[1]

    G cluster_conditions SM Starting Material (Nucleophile) DS Diaryl Sulfone (Side Product) SM->DS Undesired Reaction SC Sulfonyl Chloride (Electrophile) SC->DS Undesired Reaction Temp High Temp. Temp->DS Ratio Low [HSO₃Cl] Ratio->DS

    Caption: Formation of the diaryl sulfone side product.

    Preventative Measures:

ParameterSub-Optimal Condition (Promotes Sulfone Formation)Optimized Condition (Minimizes Sulfone Formation)Rationale
Reagent Stoichiometry < 3 molar equivalents of HSO₃Cl3-5 molar equivalents of HSO₃Cl A large excess ensures the starting material is consumed in the primary reaction and also acts as the solvent.[2][3]
Order of Addition Adding HSO₃Cl to the benzoic acidSlowly adding the benzoic acid to cooled HSO₃Cl Maintains a high concentration of the sulfonating agent and helps control the initial exotherm.[4]
Temperature Control Heating above 100°C, especially early in the reactionMaintain < 20°C during addition, then controlled heating (e.g., 70-95°C) Lower temperatures disfavor the high-activation-energy side reaction.[3][4]

Issue 2.2: During the aqueous workup, my product yield is very low, and the aqueous layer is strongly acidic.

  • Question: My sulfonyl chloride intermediate seems to be hydrolyzing during workup. How can I improve its recovery?

  • Answer: The chlorosulfonyl group is highly reactive and readily hydrolyzes to the corresponding sulfonic acid upon contact with water.[5][6] The resulting 2-Chloro-3-methyl-5-sulfonic acid is highly water-soluble and will be lost in the aqueous layer, hence the low yield of isolated intermediate.

    Causality:

    • Prolonged Contact with Water: The longer the sulfonyl chloride is in an aqueous environment, the more hydrolysis will occur.

    • Elevated Temperature During Workup: Hydrolysis is accelerated by heat.

    Optimized Workup Protocol:

    • Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare Ice Bath: Use a large beaker with a stirred mixture of crushed ice and water.

    • Quench Slowly: Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring.[2][4] This dissipates the heat of quenching and precipitates the sulfonyl chloride as a solid. The temperature of the slurry should be maintained at 0-5°C.

    • Filter Immediately: Do not let the precipitate sit in the acidic water. Filter the solid product as quickly as possible using vacuum filtration.[2]

    • Wash with Cold Water: Wash the filter cake with a small amount of ice-cold water to remove residual acid.

    • Use Immediately: The wet sulfonyl chloride intermediate is often used directly in the next amination step without extensive drying to prevent decomposition.

Step 2: Amination of 2-Chloro-3-methyl-5-(chlorosulfonyl)benzoic Acid

Issue 2.3: My final product is contaminated with a significant amount of the sulfonic acid analog.

  • Question: Why is this impurity forming and how can I ensure complete conversion to the sulfonamide?

  • Answer: This impurity, 2-Chloro-3-methyl-5-sulfonic acid, arises from the hydrolysis of unreacted sulfonyl chloride starting material during the final workup.

    Causality:

    • Incomplete Amination: The reaction may not have gone to completion due to insufficient time, low temperature, or poor mixing.

    • Low Concentration of Ammonia: If the concentration of aqueous ammonia is too low, the rate of the competing hydrolysis reaction can become significant.

    Preventative Measures:

    • Ensure Vigorous Stirring: The sulfonyl chloride intermediate may have poor solubility. Ensure vigorous agitation to maximize the interfacial area between the solid and the ammonia solution.

    • Use Concentrated Ammonia: Suspend the crude sulfonyl chloride in concentrated aqueous ammonia (e.g., 25-30%) to ensure a high concentration of the nucleophile.[7]

    • Control Temperature: Start the reaction at a low temperature (0-10°C) to control the initial exotherm, then allow it to warm to room temperature and stir for several hours to drive the reaction to completion.[2]

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting sulfonyl chloride.

Issue 2.4: The final product does not precipitate upon acidification, or it precipitates as a sticky oil.

  • Question: I am having trouble isolating a clean, solid final product. What is causing this?

  • Answer: This issue typically stems from improper pH control during workup or the presence of impurities that act as oils. The product has both a carboxylic acid group and a sulfonamide group, making its solubility highly pH-dependent.

    Causality:

    • Incorrect pH: The product is soluble at high pH (as a carboxylate salt) and may have some solubility in highly concentrated acid. The isoelectric point, where solubility is minimal, is typically in the acidic range of pH 2-4.

    • Oiling Out: Rapid changes in pH or temperature can cause the product to separate as a liquid phase (oiling out) rather than crystallizing.

    Optimized Precipitation Protocol:

    • Filter if Necessary: After the amination reaction, filter the hot solution (e.g., after charcoal treatment) to remove any insoluble impurities.[2]

    • Cool Slowly: Allow the filtrate to cool slowly. Rapid cooling can promote oiling out.

    • Acidify Dropwise: With good stirring, add concentrated hydrochloric or sulfuric acid dropwise to the cooled solution. Monitor the pH.

    • Target pH 2-3: Slowly adjust the pH to approximately 2-3 to ensure full protonation of the carboxylate and induce precipitation of the solid product.[2]

    • Stir and Age: Once precipitation begins, continue stirring at room temperature or in an ice bath for a period (e.g., 30-60 minutes) to allow for complete crystallization and particle size growth. This "aging" process helps prevent the formation of fine particles or oils.

    • Filter and Wash: Collect the product by vacuum filtration and wash with cold water to remove inorganic salts.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the most critical safety precautions for this synthesis?

    • A1: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[6] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the chlorosulfonation reaction is highly exothermic and must be done slowly and with extreme care.

  • Q2: How can I best purify the final 2-Chloro-3-methyl-5-sulfamoylbenzoic acid?

    • A2: Recrystallization is the most common method. The choice of solvent is critical. A polar solvent like ethanol, acetic acid, or mixtures with water are often effective. The crude product can be dissolved in a minimal amount of hot solvent, treated with activated charcoal to remove colored impurities, filtered hot, and then allowed to cool slowly to form pure crystals.[8]

  • Q3: Can I use a different aminating agent instead of aqueous ammonia?

    • A3: Yes, while aqueous ammonia is common, anhydrous ammonia gas can be bubbled through an inert solvent (like THF or dioxane) containing the sulfonyl chloride. This can be advantageous as it avoids the competing hydrolysis reaction. However, it requires specialized equipment for handling gases. Alternatively, ammonium salts like ammonium carbonate can sometimes be used.

Section 4: References
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Center for Biotechnology Information. [Link]

  • Furosemide Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • 10.3: The Sulfonic Acid Group and Its Derivatives. Chemistry LibreTexts. [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Patsnap. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information. [Link]

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quickcompany. [Link]

  • BENZOYLCHOLINE IODIDE. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

Sources

Optimization

stability of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid in different pH conditions

This guide functions as a specialized technical support center for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA).[1][2] It is designed to address stability, solubility, and analytical challenges encountered during dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA).[1][2] It is designed to address stability, solubility, and analytical challenges encountered during drug development and intermediate analysis.

Senior Application Scientist Desk Subject: Stability Profiling & pH-Dependent Behavior Molecule Class: Halogenated Sulfamoylbenzoic Acid Intermediate[1][2]

Part 1: The Mechanistic "Why" (Speciation & Stability)

To troubleshoot effectively, you must understand how the pH environment dictates the chemical behavior of CMSBA. This molecule is a zwitterionic-capable amphiphile with two critical ionization centers:[1][2]

  • The Carboxylic Acid (C-1 Position):

    • Nature: Moderately acidic.

    • Estimated

      
      : 
      
      
      
      .[1][2]
    • Effect: The ortho-chloro substituent exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering the

      
       compared to unsubstituted benzoic acid (4.2).[1][2]
      
  • The Sulfonamide Group (C-5 Position):

    • Nature: Weakly acidic (N-H deprotonation).

    • Estimated

      
      : 
      
      
      
      .[1][2]
    • Effect: Remains neutral across most physiological and analytical pH ranges (pH 1–9) but deprotonates in strong alkaline conditions.

The Stability-Solubility Paradox:

  • pH < 3: The molecule is fully protonated (neutral). Risk: High precipitation potential; chemically stable.

  • pH 4–9: The carboxylate is ionized (

    
    ).[2] Benefit:  High aqueous solubility; chemically stable.
    
  • pH > 11: Both groups are ionized. Risk: Potential for nucleophilic attack/hydrolysis of the sulfonamide bond under thermal stress.

Part 2: Troubleshooting Guide

Use this dynamic Q&A section to resolve specific experimental deviations.

Issue A: "My sample precipitates in the HPLC vial or blocks the column."

Diagnosis: pH Mismatch (Solubility Crash) You are likely working below the


 of the carboxylic acid without sufficient organic co-solvent.
  • The Science: At pH 2.5 (common for TFA/Formic acid mobile phases), CMSBA exists as a neutral, lipophilic solid. In purely aqueous diluents, it will crash out.

  • Immediate Fix:

    • Diluent Adjustment: Switch sample diluent to 50:50 Methanol:Water or Acetonitrile:Water .

    • Buffer pH: If using a high-aqueous mobile phase, raise the buffer pH to 4.5 (Acetate buffer). This ensures the carboxylic acid is ionized (

      
      ), increasing solubility by orders of magnitude.
      
Issue B: "I see 'Ghost Peaks' or extra impurities after 24 hours at pH 12."

Diagnosis: Base-Catalyzed Hydrolysis While sulfonamides are robust, the combination of the electron-withdrawing chlorine and high pH can sensitize the sulfonamide bond or the aromatic ring to nucleophilic attack (hydrolysis to sulfonic acid).

  • The Science: At pH > 12, the sulfonamide nitrogen is deprotonated. If heat is applied (e.g., forced degradation studies > 60°C), the

    
     or 
    
    
    
    bond becomes vulnerable.
  • Immediate Fix:

    • Limit exposure to pH > 10.

    • If basic conditions are required for synthesis, maintain temperature

      
      .
      
    • Verification: Check for the formation of 2-chloro-3-methyl-5-sulfobenzoic acid (the sulfonic acid hydrolysis product) using LC-MS (Loss of 16 Da from parent if

      
       is lost? No, hydrolysis replaces 
      
      
      
      with
      
      
      , resulting in a mass shift of +1 Da, but significant polarity shift).[2]
Issue C: "Retention time drifts significantly between runs."

Diagnosis: Lack of Buffering near


 
You are likely using a mobile phase with a pH near 3.0–3.5.
  • The Science: This is the "Buffer Zone of Instability." Small changes in temperature or organic composition shift the

    
     slightly. If your mobile phase pH is 3.2, the molecule flips randomly between neutral and ionized states, causing peak broadening and retention drift.
    
  • Immediate Fix:

    • Option 1 (Retention): Lock pH at 2.0–2.5 (Phosphate/Phosphoric acid). Keeps molecule neutral and retained on C18.

    • Option 2 (Speed): Lock pH at 6.0–7.0 (Phosphate/Ammonium Acetate). Keeps molecule ionized and elutes faster.

Part 3: Visualizing the Workflow

The following diagram maps the decision logic for handling CMSBA based on pH conditions.

CMSBA_Stability_Flow Start Sample: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid pH_Check Check Solvent/Buffer pH Start->pH_Check Acidic Acidic (pH < 3) pH_Check->Acidic Neutral Neutral (pH 4 - 9) pH_Check->Neutral Basic Basic (pH > 11) pH_Check->Basic Precipitation RISK: Precipitation (Protonated -COOH) Acidic->Precipitation Low Solubility Stable_Soluble OPTIMAL: Stable & Soluble (Ionized -COO-) Neutral->Stable_Soluble Hydrolysis RISK: Hydrolysis/Degradation (Sulfonamide attack) Basic->Hydrolysis High T Stress Action_Acid Action: Add 50% MeOH/ACN or Increase pH Precipitation->Action_Acid Action_HPLC HPLC Method: Use pH 2.5 (Retention) or pH 7.0 (Speed) Stable_Soluble->Action_HPLC Action_Base Action: Limit Heat Store < 25°C Hydrolysis->Action_Base

Caption: Decision matrix for solubility and stability management of CMSBA based on environmental pH.

Part 4: Validated Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

Use this method to separate CMSBA from its hydrolysis degradants.[1][2]

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Agilent Zorbax),

mm, 3.5 µm
Standard reversed-phase retention.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses COOH ionization to maximize retention and peak sharpness.
Mobile Phase B AcetonitrileStrong eluent for chlorinated aromatics.
Gradient 5% B to 60% B over 15 minGeneric gradient to catch polar hydrolysates (early) and parent (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe benzoic acid ring provides strong absorption here.
Sample Diluent 50:50 Water:AcetonitrileCritical: Prevents precipitation of the acid form.
Protocol 2: Solubility Check (Quick Screen)

Perform this before preparing stock solutions.

  • Weigh 10 mg of CMSBA.

  • Add 1 mL Water

    
     Result: Suspension (Cloudy).
    
  • Add 1 drop 1N NaOH

    
     Result: Clear Solution (Salt formation).
    
  • Add 1 drop 1N HCl

    
     Result: Immediate white precipitate (Reversion to free acid).
    
Part 5: Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in the fridge?

  • Answer: Yes, but only if dissolved in an organic solvent (Methanol/DMSO) or a buffered solution (pH > 5). If you store a saturated aqueous solution at pH < 4 in the fridge, the drop in temperature will cause immediate crystallization/precipitation.

Q2: Is this molecule light sensitive?

  • Answer: Chlorinated aromatics generally possess mild photosensitivity. While not critical for short-term handling, store solid standards in amber vials. Long-term exposure to UV may cause dechlorination (radical mechanism), though this is rare compared to hydrolysis risks.

Q3: What is the exact CAS number?

  • Answer: This specific substitution pattern (2-Chloro-3-methyl-5-sulfamoylbenzoic acid) is often referenced in patent literature as an intermediate for diuretics like Indapamide or Metolazone.[2] It is chemically distinct from "4-chloro-3-sulfamoyl..."[1][2] derivatives. Always verify structure by NMR if purchasing from generic chemical vendors, as isomer confusion is common.

References
  • United States Pharmacopeia (USP). Indapamide Monograph: Organic Impurities. (General reference for sulfonamide-benzoic acid impurity profiling and HPLC conditions).

  • PubChem. 2-Chloro-5-sulfamoylbenzoic acid derivatives (Structural Analog Data). National Library of Medicine.

  • Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Authoritative source on sulfonamide bond stability in acidic/basic conditions).

  • BenchChem. Technical Guide to Chlorosulfamoylbenzoic Acids. (General properties of the chemical class).

Sources

Troubleshooting

improving the solubility of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid for reactions

Technical Support Center: 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Solubility Optimization & Troubleshooting Introduction: U...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Solubility Optimization & Troubleshooting

Introduction: Understanding Your Substrate

Welcome to the technical support hub. You are likely working with 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (or a close structural analog like the Chlorthalidone intermediate).

To solve solubility issues, you must first understand the "personality" of this molecule. It possesses a "Push-Pull" solubility profile:

  • The Anchor (Insolubility): The rigid benzene ring substituted with a chlorine atom and a methyl group creates significant lipophilicity and crystal lattice stability.

  • The H-Bond Network: The sulfonamide group (

    
    ) acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks that resist dissolution in non-polar solvents.
    
  • The Switch (Solubility): The carboxylic acid (

    
    ) and the sulfonamide are ionizable. This is your primary lever for manipulation.
    

Module 1: Solvent Selection & Screening

Q: "I’m trying to dissolve the solid in standard organic solvents for a reaction, but it remains a suspension. What solvents actually work?"

A: You are likely fighting the high lattice energy caused by the sulfonamide hydrogen bonding. You need solvents with high dielectric constants or strong H-bond disrupting capabilities.

Solvent ClassSuitabilityRecommended SolventsTechnical Insight
Polar Aprotic Excellent DMSO, DMF, DMAc These are the "Gold Standard." They disrupt the sulfonamide H-bonds effectively. Use these for nucleophilic substitutions or coupling reactions.
Polar Protic Good (with Heat) Methanol, Ethanol Solubility is moderate at RT but increases drastically at reflux (

C). ideal for recrystallization.
Ethers Moderate THF, 2-MeTHF Good solubility, but may require higher volumes. Useful if you need to evaporate the solvent easily later (unlike DMSO).
Non-Polar Poor Hexane, Toluene, DCM Avoid. The compound will not dissolve. These are only useful as "anti-solvents" to force precipitation.

Troubleshooting Tip: If you must use a non-polar solvent (e.g., for a Friedel-Crafts reaction), do not expect a solution. You will be running a heterogeneous slurry reaction . Ensure high agitation rates (overhead stirring) to maximize surface area contact.

Module 2: Aqueous Handling & The pH Switch

Q: "I need to get this compound into an aqueous phase for workup, but it floats or gums up. How do I solubilize it in water?"

A: You must exploit the pKa differences. This molecule is a di-acidic system.

  • Carboxylic Acid pKa: ~3.5 – 4.0

  • Sulfonamide pKa: ~9.5 – 10.5

The Protocol:

  • To Dissolve: Raise the pH to >7.0 using a mild base (Sodium Bicarbonate or Dilute NaOH). This deprotonates the carboxylic acid, forming the highly soluble carboxylate salt.

    • Note: Going to pH >11 will deprotonate the sulfonamide as well, forming a di-anion. This is unnecessary for simple solubility but useful if you need to prevent sulfonamide nucleophilicity.

  • To Precipitate: Lower the pH to <2.0 using HCl. This protonates the carboxylate back to the free acid, causing it to crash out of solution.

Visualizing the pH Strategy:

SolubilityLogic Start Solid 2-Chloro-3-methyl- 5-sulfamoylbenzoic acid Water Add Water (Neutral pH) Start->Water Result1 INSOLUBLE (Suspension) Water->Result1 Base Add Base (NaOH/NaHCO3) pH > 7 Result1->Base Deprotonation Soluble SOLUBLE (Carboxylate Salt Form) Base->Soluble Acid Add Acid (HCl) pH < 2 Soluble->Acid Re-protonation Precip PRECIPITATION (Recovery of Solid) Acid->Precip

Caption: The "pH Switch" mechanism. Solubility is achieved by converting the free acid to its salt form, and reversed by acidification.

Module 3: Reaction Optimization

Q: "My reaction yield is low because the starting material precipitates out as soon as I add the reagents. How do I fix this?"

A: This "crashing out" creates a kinetic barrier. You have three options:

  • The Co-Solvent Approach: If your reaction uses a non-polar solvent (like Toluene), add 5-10% DMF or DMAc . This acts as a phase transfer catalyst, solubilizing small amounts of the reactant into the reactive phase continuously.

  • Temperature Ramp: Sulfonamides exhibit a steep solubility curve. Increasing the temperature by just 10-15°C can often double the solubility.

    • Warning: Ensure your reagents are stable at higher temperatures before applying heat.

  • Reverse Addition: Instead of adding the solid to the solvent, dissolve the solid in a minimum volume of a "Good Solvent" (e.g., THF) first, and then drip this solution into your main reaction vessel. This prevents the formation of large, unreactive aggregates.

Module 4: Purification & Recrystallization

Q: "The crude product is sticky/amorphous. How do I get clean crystals?"

A: Sulfonamide derivatives often "oil out" if cooled too quickly. You need a controlled Anti-Solvent Recrystallization .

Recommended System: Ethanol (Solvent) + Water (Anti-Solvent).

Step-by-Step Protocol:

  • Dissolution: Place your crude solid in a flask. Add Ethanol (or Methanol) and heat to reflux (boiling). Add just enough solvent to dissolve the solid completely.

  • Filtration (Hot): If there are insoluble particles (dust, salts), filter the solution while it is still hot.

  • Nucleation: Remove from heat. While stirring, slowly add warm Water dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add one drop of Ethanol to make it clear again.

  • Crystallization: Turn off the stirring. Let the flask cool to room temperature slowly. Then, move it to an ice bath (

    
    C).
    
  • Collection: Filter the white crystals and wash with cold Water/Ethanol (80:20 mix).

Visualizing the Workflow:

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Warm Water (Until Turbid) Filter->Antisolvent Cool Slow Cooling (RT -> 4°C) Antisolvent->Cool Isolate Filter & Dry (Pure Crystals) Cool->Isolate

Caption: Standard Anti-Solvent Recrystallization workflow for sulfonamide derivatives to prevent "oiling out."

References

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (Analogous Structure Properties).[1] National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (1987). EP0125420A2 - Water soluble dispersions of chlorthalidone and process for preparing them.[2] (Demonstrates solubility profiles of structurally similar sulfonamide diuretics in alkanols). Retrieved from

  • Ye, J., et al. (2021).[3] "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents." Journal of Chemical & Engineering Data. (Establishes baseline solubility behavior for the benzoic acid scaffold). Retrieved from [Link]

Sources

Optimization

strategies to prevent the formation of dimers from 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Topic: 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid (CMSBA) Case ID: CMSBA-DIMER-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Users working with 2-Chloro-3-methyl-5-sulfamoylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid (CMSBA)

Case ID: CMSBA-DIMER-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Users working with 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA) frequently report "dimerization." It is critical to immediately distinguish between two distinct phenomena:

  • Physical Dimerization (Reversible): Hydrogen-bonded aggregates observed during analysis (NMR, LC-MS) or storage. This is an artifact of the chemical environment.

  • Chemical Dimerization (Irreversible): Covalent anhydride or sulfonyl-imide formation during synthetic activation. This is a process impurity.

This guide provides the protocols to identify, prevent, and eliminate both forms.

Module 1: The Mechanistic Basis (The "Why")

Before troubleshooting, understand the driving forces.[1] CMSBA contains two "sticky" functional groups: a carboxylic acid and a primary sulfonamide.

Dimerization Pathways Diagram

The following diagram illustrates the difference between the thermodynamic equilibrium (physical) and the kinetic trap (chemical).

DimerizationPathways cluster_0 Thermodynamic Equilibrium (Reversible) cluster_1 Kinetic Trap (Irreversible) Monomer CMSBA Monomer (Free Acid) H_Dimer Physical Dimer (H-Bonded Cyclic 8-Ring) Monomer->H_Dimer Non-polar Solvents (CDCl3, DCM) Activated Activated Intermediate (Acyl Chloride/Ester) Monomer->Activated Activation (SOCl2, CDI, HATU) C_Dimer Chemical Dimer (Symmetric Anhydride) Activated->C_Dimer + Monomer (Slow Amine Addition)

Figure 1: Mechanistic pathways for CMSBA dimerization. Yellow indicates physical aggregation; Red indicates covalent side-reactions.

Module 2: Analytical Troubleshooting (Phantom Dimers)

Symptom: "I see a peak at


 or 

in my LC-MS, or broad peaks in NMR."

These are likely non-covalent adducts . Carboxylic acids have a high dimerization constant (


) in the gas phase and non-polar solvents.
Diagnostic Protocol: Is it Real?
TestObservationConclusion
Dilution Test Peak area ratio (Dimer/Monomer) decreases upon dilution.Physical (Artifact)
Dilution Test Peak area ratio remains constant.Chemical (Impurity)
MS Source Increase "Declustering Potential" or "Cone Voltage." Dimer signal drops.Physical (Artifact)
Chromatography Dimer co-elutes exactly with Monomer.Physical (Artifact)
Chromatography Dimer has a distinct retention time (usually more non-polar).Chemical (Impurity)
Prevention Strategy: Analytical
  • Solvent Switching:

    • Avoid: Chloroform (

      
      ), Dichloromethane, Toluene. These promote the cyclic 8-membered carboxylic acid dimer.
      
    • Use: Methanol (

      
      ), DMSO-
      
      
      
      , or Acetonitrile. These polar solvents compete for H-bonds, breaking the dimer.
  • pH Adjustment (The "Silver Bullet"):

    • Add 0.1% Ammonium Hydroxide (

      
      ) or Formic Acid to your mobile phase.
      
    • Logic: Forcing the molecule fully into the ionized state (

      
      ) creates electrostatic repulsion, preventing dimerization.
      
  • LC-MS Parameters:

    • Reduce sample concentration to

      
      .
      
    • Increase source temperature to

      
       to thermally disrupt aggregates before ionization.
      
Module 3: Synthetic Mitigation (Chemical Dimers)

Symptom: "I isolated a high molecular weight impurity after amide coupling."

This is likely the Symmetric Anhydride (formed by two CMSBA molecules reacting) or a Sulfonyl-Imide (sulfonamide reacting with activated acid).

Root Cause Analysis

The primary culprit is Slow Amine Addition or Incorrect Stoichiometry .

  • If the coupling agent activates CMSBA (forming Species A), and the target amine is not immediately available, Species A reacts with unreacted CMSBA (Species B) to form the Anhydride.

Prevention Protocol: The "Flash Activation" Method

Goal: Minimize the lifetime of the activated ester in the absence of the nucleophile.

Step-by-Step Procedure:

  • Pre-mix Amine: Dissolve your target amine and base (DIPEA/TEA, 3.0 eq) in the reaction solvent (DMF/DMAc).

  • Activation (Select ONE path):

    • Path A (HATU/HBTU): Add coupling agent (1.1 eq) to the CMSBA acid (1.0 eq). Wait only 30-60 seconds.

    • Path B (Acid Chloride): If generating acid chloride via

      
      , ensure complete removal of excess thionyl chloride (azeotrope with toluene) before adding amine. Residual 
      
      
      
      promotes dimerization.
  • The "Reverse Addition":

    • Do NOT drip the amine into the acid.

    • INSTEAD, drip the Activated Acid into the Amine Solution .

    • Why? This ensures the activated species always encounters a high concentration of amine, favoring the desired amide bond over the anhydride.

Sulfonamide Protection (Advanced)

If the sulfonamide nitrogen (


) is reacting with the activated acid (forming a dimer side-product), you must mask it.
  • Strategy: Use the N,N-dimethylformamidine protecting group.

  • Reagent: DMF-dimethylacetal.

  • Removal: Deprotects easily with mild aqueous base or hydrazine after the main coupling.

Module 4: Formulation & Storage

Symptom: "My solid sample is becoming difficult to dissolve or changing crystal form."

CMSBA can form different polymorphs based on H-bond stacking (Head-to-Head dimers vs. Catemer chains).

Storage Guidelines
  • Humidity Control: Store in a desiccator. Moisture can facilitate proton transfer and crystal lattice rearrangement.

  • Solvent of Crystallization:

    • Recrystallize from Isopropanol/Water mixtures.

    • Avoid slow evaporation from non-polar solvents (Benzene/Hexane), which encourages strong dimer lattice formation that is hard to resolubilize.

FAQ: Rapid Response

Q: Can I use EDC/NHS coupling for CMSBA? A: Yes, but EDC is prone to forming N-acylurea byproducts which mimic dimers. Recommendation: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly good as it drives the reaction forward without forming stable anhydride intermediates.

Q: My NMR shows a broad proton at 11-13 ppm. Is this the dimer? A: No, that is the carboxylic acid proton (


). Broadness indicates proton exchange. If it splits or shifts significantly with concentration, that indicates dimerization. Add a drop of 

to wash it out and simplify the spectrum.

Q: Is the sulfonamide group acidic? A: Yes, the


 is approx 10. In strongly basic coupling conditions (pH > 11), it becomes anionic (

) and highly nucleophilic, increasing the risk of side reactions. Keep base equivalents strictly controlled (2-3 eq of tertiary amine).
References
  • Dimerization of Carboxylic Acids: Chocholoušová, J., et al. "Revisiting the Carboxylic Acid Dimers in Aqueous Solution." Journal of Physical Chemistry B, 2008.

  • Sulfonamide Hydrogen Bonding: Adsmond, D. A., & Grant, D. J. "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, 2001.[2][3]

  • Non-covalent Adducts in LC-MS: Kruve, A., et al. "Noncovalent Dimer Formation in Liquid Chromatography–Mass Spectrometry." Analytical Chemistry, 2014.[4]

  • Amide Coupling Side Reactions: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • T3P Reagent Utility: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides." Organic Process Research & Development, 2009.

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of Substituted Sulfamoylbenzoic Acids

This guide is structured as a high-level technical support resource for medicinal chemists and process engineers. It bypasses generic advice to address the specific kinetic and thermodynamic bottlenecks in synthesizing s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process engineers. It bypasses generic advice to address the specific kinetic and thermodynamic bottlenecks in synthesizing substituted sulfamoylbenzoic acids.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity, Chlorosulfonation, and SNAr Functionalization

Introduction: The Regioselectivity Paradox

Synthesizing sulfamoylbenzoic acids (e.g., scaffolds for Furosemide, Bumetanide) requires navigating a conflict between Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) rules.

  • The Challenge: You typically start with a benzoic acid derivative. The carboxyl group (-COOH) directs incoming electrophiles (like

    
    ) to the meta position.[1] However, existing halogens (ortho/para directors) compete for regiocontrol.
    
  • The Goal: Precise installation of the sulfonyl moiety followed by selective displacement of halogens without hydrolyzing the sulfonamide or carboxylic acid.

Module 1: Troubleshooting Chlorosulfonation (EAS)

The most common route involves treating benzoic acid derivatives with chlorosulfonic acid (


). This reaction is notoriously sensitive to temperature and stoichiometry.
Diagnostic Workflow: Why did my Chlorosulfonation fail?

User Question: I am targeting the meta-position relative to the carboxyl group, but I am seeing significant para-isomer formation or sulfone byproducts. How do I fix this?

Scientist Response: You are likely battling thermodynamic equilibration or stoichiometric starvation .

SymptomRoot CauseMechanistic InsightCorrective Protocol
Para-Isomer Formation Reaction Temperature > 100°CAt high T, the reaction shifts from kinetic control (ortho/meta to activators) to thermodynamic control, favoring the sterically less encumbered para-isomer [1].Lower Temp: Maintain reaction at 20–90°C. Monitor via HPLC/TLC every 30 mins. Stop immediately upon consumption of SM.[2]
Diaryl Sulfone Precipitate Insufficient

The intermediate sulfonyl chloride acts as an electrophile, attacking unreacted arenes if

is not in large excess (acting as solvent) [2].
Increase Equivalents: Use 5–10 eq. of

. This ensures the "solvent cage" prevents intermolecular coupling.
Low Yield / Hydrolysis Slow Quench / Warm WaterSulfonyl chlorides are moisture-sensitive. Exothermic quenching in water accelerates hydrolysis back to the sulfonic acid.Cryogenic Quench: Pour reaction mixture onto crushed ice with vigorous stirring. Keep internal T < 5°C. Filter immediately.
Visualizing the Regioselectivity Logic

The following diagram illustrates the decision matrix for predicting regiochemistry based on substituents.

ChlorosulfonationLogic Start Substituted Benzoic Acid CheckSub Analyze Substituents Start->CheckSub RouteA Strong EDG present? (OH, NH2, OR) CheckSub->RouteA Yes RouteB Halogens only? (Cl, F, Br) CheckSub->RouteB No ResultA Ortho/Para to EDG dominates (Overrides COOH meta-direction) RouteA->ResultA ResultB Cooperative Directing? (e.g. 2,4-dichloro) RouteB->ResultB Conflict Steric Clash at C-5? ResultB->Conflict Solution Product: 5-sulfamoyl isomer (Meta to COOH, Ortho to C-4 Cl) Conflict->Solution Major Pathway

Caption: Decision logic for predicting chlorosulfonation regioselectivity based on electronic and steric effects of existing substituents.

Module 2: Selective Functionalization (SNAr)

Once the sulfamoyl group is installed, the molecule becomes highly electron-deficient, activating it for Nucleophilic Aromatic Substitution (SNAr). This is the key step in synthesizing drugs like Furosemide.

User Question: I have 2,4-dichloro-5-sulfamoylbenzoic acid. I need to substitute one chloride with an amine. Which chloride will react, and why?

Scientist Response: In this scaffold, Position 4 is the reactive site, not Position 2.

Mechanistic Reasoning:

  • Activation: SNAr requires Electron Withdrawing Groups (EWGs) located ortho or para to the leaving group (halide) to stabilize the Meisenheimer complex.

  • Analysis of 2,4-dichloro-5-sulfamoylbenzoic acid:

    • Cl at C-2: Is ortho to COOH (EWG) and para to

      
       (Strong EWG). It is electronically activated but sterically shielded  by the bulky COOH group and the potential hydrogen bonding network.
      
    • Cl at C-4: Is ortho to

      
       (Strong EWG) and meta to COOH. The 
      
      
      
      group provides powerful inductive and resonance activation. Crucially, C-4 is sterically accessible .
  • Outcome: The amine nucleophile (e.g., furfurylamine) attacks C-4 exclusively under standard conditions [3].

Protocol: Selective Mono-Amination

  • Solvent: Use a polar aprotic solvent (diglyme or DMF) to enhance nucleophilicity.

  • Base: Use excess amine (2.1 eq) or an auxiliary base (

    
    ) to scavenge HCl.
    
  • Temperature: Heat to 120–130°C. Lower temperatures may result in incomplete conversion; higher temperatures risk displacing the C-2 chloride (bis-amination).

Module 3: Advanced Route – Directed Ortho Metalation (DoM)

When EAS fails to give the correct isomer (e.g., you need a substituent ortho to the sulfonamide but meta to a director that forbids it), you must switch to Directed Ortho Metalation .

User Question: I cannot access the 3-substituted-2-sulfamoyl pattern via chlorosulfonation. Is there an alternative?

Scientist Response: Yes. Sulfonamides are excellent Directed Metalation Groups (DMGs) .[3] You can use


-BuLi to lithiate the position ortho to the sulfonamide, then quench with an electrophile (

,

, etc.) [4].

DoM Workflow:

  • Protection: Protect primary sulfonamides (

    
    ) as 
    
    
    
    -tert-butyl or
    
    
    -cumyl derivatives to prevent deprotonation of the nitrogen.
  • Lithiation: Treat with 2.2 eq.

    
    -BuLi in THF at -78°C. The first equivalent deprotonates the NH (if secondary); the second lithiates the ortho carbon.
    
  • Electrophile Quench: Add the electrophile (e.g.,

    
     to form the benzoic acid moiety).
    

DoM_Pathway Start Benzenesulfonamide (Protected) Lithiation Ortho-Lithiation (n-BuLi, -78°C) Start->Lithiation Coordination Intermediate Lithiated Species (Li-Complex) Lithiation->Intermediate Deprotonation Quench Electrophile Quench (e.g., CO2) Intermediate->Quench Substitution Product Ortho-Substituted Sulfamoylbenzoic Acid Quench->Product Workup

Caption: Directed Ortho Metalation (DoM) pathway for accessing difficult substitution patterns.

Module 4: Purification & Characterization

User Question: How do I efficiently separate the sulfone byproduct from my sulfonyl chloride intermediate?

Scientist Response: Do not attempt silica chromatography on the crude sulfonyl chloride; it will hydrolyze.

Recommended Purification Protocol:

  • Selective Solubilization: The sulfonyl chloride is soluble in DCM or Toluene. The diaryl sulfone byproduct is typically highly insoluble in these non-polar solvents.

  • Filtration: Triturate the crude solid in cold Toluene. Filter off the white solid (sulfone).

  • Crystallization: Recrystallize the sulfonyl chloride from hexane/CHCl3 if necessary, but usually, the filtrate is pure enough for the next amidation step.

Data Table: Chemical Shift Diagnostics (1H NMR in DMSO-d6) Use this to confirm regiochemistry.

Proton EnvironmentTypical Shift (

ppm)
MultiplicityDiagnostic Value
COOH 13.0 – 14.0Broad SingletConfirms Acid

7.0 – 7.5Broad SingletDisappears with

shake
Ar-H (ortho to

)
8.0 – 8.5Doublet/SingletDeshielded by Sulfonyl
Ar-H (ortho to Cl) 7.5 – 7.9DoubletShielded relative to

ortho

References

  • BenchChem Technical Support Team. (2025). Chlorosulfonation of Benzoic Acid Derivatives: Troubleshooting Common Side Reactions. BenchChem. Link

  • Clayden, J., et al. (2020). Mechanism of chlorosulfonic acid sulfonation and side reactions. Organic Chemistry. Link

  • European Patent Office. (1997).[4] Process for the preparation of furosemide (EP0788494B1). Link

  • Snieckus, V., et al. (2007).[5] Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides.[5] Journal of Organic Chemistry. Link

  • Naik, P., et al. (2011). Facile, One Pot Synthesis of Bumetanide. IJRPC. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. For a compound such as 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, often a key intermediate or potential impurity in active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify its presence is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. Our focus extends beyond procedural steps to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[3][4][5]

The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile and thermally labile compounds like 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.[6] Its robustness, versatility, and high-resolution capabilities make it highly suitable for purity assessment and quantification.

A Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

A stability-indicating method is crucial as it can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[6] Forced degradation studies are intentionally conducted to produce these degradation products and demonstrate the method's specificity.[7][8][9][10]

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice due to its hydrophobicity, which is suitable for retaining and separating moderately polar compounds like 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

  • Mobile Phase: A gradient elution is often preferred to ensure the separation of the main analyte from any potential impurities with different polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Phosphoric Acid in Water (to control the pH and ensure the analyte is in a single ionic form, improving peak shape).

    • Solvent B: Acetonitrile or Methanol (the organic modifier to elute the analyte).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (to ensure reproducibility).

  • Detection Wavelength: Based on the UV spectrum of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, a wavelength of approximately 230 nm is a suitable starting point. A PDA detector is advantageous for assessing peak purity.

  • Injection Volume: 10 µL.

Workflow for HPLC Method Validation

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis A Initial Method Development B Forced Degradation Studies A->B C Method Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing I->K J Sample Analysis K->J

Caption: A workflow diagram illustrating the stages of HPLC method development, validation, and routine analysis.

Data Presentation: HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Results for a Validated Method
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. No interference at the retention time of the analyte.The peak for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid is well-resolved from all degradation products and placebo peaks (Resolution > 2). Peak purity analysis (e.g., using a PDA detector) should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between the concentration and the detector response should be demonstrated across the specified range.Correlation coefficient (r²) > 0.999 over a range of, for example, 50% to 150% of the target concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for spiked samples at three different concentration levels (e.g., 80%, 100%, and 120%).
Precision Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% across different days and analysts.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%).
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Pushing the Boundaries of Separation: Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. This can be particularly advantageous for complex samples or high-throughput screening.

Comparative Advantages of UPLC over HPLC
FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 2-10 min)
Solvent Consumption HigherLower
System Pressure Lower (up to 400 bar)Higher (up to 1000 bar)
Sensitivity GoodHigher (due to sharper peaks)

Experimental Protocol: UPLC Method

The UPLC method would be similar to the HPLC method in terms of the stationary and mobile phases, but with the following key differences:

  • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with smaller internal diameter columns.

  • Instrumentation: A UPLC system capable of handling the high backpressures generated by the sub-2 µm particle columns.

Alternative and Complementary Techniques

While HPLC and UPLC are the primary methods, other techniques can offer specific advantages for the analysis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[10] This makes it an invaluable tool for:

  • Trace-level impurity identification and quantification: LC-MS/MS can detect and quantify impurities at levels far below what is possible with UV detection.

  • Structural elucidation of degradation products: The fragmentation patterns generated in the mass spectrometer provide crucial information for identifying the chemical structures of unknown degradation products formed during forced degradation studies.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that offers high efficiency and rapid analysis times with minimal solvent consumption.[1][4] It is particularly well-suited for the analysis of charged species. For sulfonamides, Capillary Zone Electrophoresis (CZE) is a commonly used mode.[1][5]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as sodium borate or phosphate, at a controlled pH. The pH is a critical parameter for optimizing the separation of sulfonamides.

  • Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

Logical Relationship of Analytical Techniques

A Primary Quantitative Analysis B HPLC / UPLC A->B C Impurity Identification & Trace Analysis B->C For structural elucidation E Orthogonal Method / High Efficiency Separation B->E For confirmation of results D LC-MS/MS C->D F Capillary Electrophoresis (CE) E->F

Sources

Comparative

using 2-Chloro-3-methyl-5-sulfamoylbenzoic acid as a reference standard for torsemide impurities

This guide provides an in-depth technical comparison and protocol for using 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA) in the analysis of Torsemide.[] Important Editorial Note: A critical structural distinction ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for using 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA) in the analysis of Torsemide.[]

Important Editorial Note: A critical structural distinction exists between this compound and the official pharmacopeial impurities for Torsemide. While Torsemide and its primary impurities are pyridine derivatives, CMSBA is a benzoic acid (benzene) derivative.[] Therefore, this guide evaluates CMSBA primarily as a Structural Analog Internal Standard (IS) or a Process Carryover Marker for shared manufacturing lines (e.g., with Furosemide-class drugs), rather than a direct degradation product of Torsemide itself.[]

Evaluating 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid (CMSBA)[1]

Executive Summary

In the high-performance liquid chromatography (HPLC) and LC-MS analysis of Torsemide, the choice of reference standard dictates the accuracy of quantification and the robustness of the method.[]

  • Official Standards (USP/EP): Torsemide Related Compound A (Sulfonamide hydrolysis product) is the gold standard for stability testing but is costly and chemically unstable in solution.[]

  • The Alternative (CMSBA): 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS 2092322-19-3) is a stable, structural analog.[] It is not a metabolic or degradation impurity of Torsemide but serves as an excellent Internal Standard (IS) for bioanalysis and a Resolution Marker for specificity testing in multi-diuretic screening.

This guide compares the performance of CMSBA against official pharmacopeial standards and Stable Isotope Labeled (SIL) standards.[]

Chemical Identity & Structural Logic[2]

To understand the utility of CMSBA, one must visualize the structural divergence from Torsemide.[] Torsemide is based on a pyridine scaffold, whereas CMSBA is based on a benzene scaffold (characteristic of Furosemide/Bumetanide class diuretics).[]

ChemicalStructures cluster_0 Pharmacopeial Relationship cluster_1 Analytical Utility Torsemide Torsemide API (Pyridine-Sulfonylurea) Target Analyte USP_RelA USP Related Compound A (Pyridine-Sulfonamide) Hydrolysis Degradant Torsemide->USP_RelA Hydrolysis (Degradation) CMSBA CMSBA (Benzene-Sulfamoyl Acid) Structural Analog / IS Torsemide->CMSBA No Chemical Link (distinct scaffold)

Figure 1: Structural relationship diagram.[][2][3] Note that CMSBA (Yellow) is chemically distinct from the Torsemide degradation pathway (Red), making it suitable as an orthogonal Internal Standard.[]

Comparative Analysis: CMSBA vs. Alternatives

The following table compares CMSBA against the two most common alternatives: the official USP impurity standard and a Deuterated Internal Standard (Torsemide-d7).[]

FeatureCMSBA (Proposed) USP Related Compound A Torsemide-d7 (SIL-IS)
Chemical Role Structural Analog (Internal Standard)Degradation Impurity (Reference)Isotopic Internal Standard
Scaffold Benzene (Benzoic Acid)PyridinePyridine (Deuterated)
Retention Time Distinct (Elutes earlier than Torsemide)Close to Torsemide (Resolution critical)Co-elutes with Torsemide
Matrix Factor Moderate (Requires validation)High (Similar ionization to API)Ideal (Identical to API)
Cost Low ($)High (

$)
Very High (

)
Stability High (Acid/Base stable)Moderate (Hydrolysis prone)High
Best Use Case Routine QC, Multi-residue screeningStability/Degradation StudiesLC-MS/MS Bioanalysis (Plasma)
Performance Insights
  • Resolution Power: Because CMSBA contains a carboxylic acid moiety (unlike Torsemide's urea/pyridine), it exhibits different pKa behavior.[] In acidic mobile phases (pH 3.0), it retains well but separates cleanly from Torsemide, making it an excellent Resolution Marker to prove method specificity.[]

  • Ionization (LC-MS): CMSBA ionizes strongly in Negative ESI mode (due to the -COOH and -SO2NH2 groups), similar to Torsemide.[] This makes it a viable low-cost Internal Standard for LC-MS when deuterated standards are too expensive.[]

Experimental Protocol: Validation Workflow

This protocol describes how to validate CMSBA as an Internal Standard for the quantification of Torsemide impurities.

A. Reagents & Preparation
  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Mobile Phase A: Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • CMSBA Stock: 1.0 mg/mL in Methanol.

  • Torsemide Stock: 1.0 mg/mL in Methanol.

B. Chromatographic Conditions (HPLC-UV)
  • Column: C18 End-capped (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[]

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 288 nm (Isosbestic point) and 230 nm (for CMSBA sensitivity).[]

  • Gradient:

    • 0-5 min: 10% B (Isocratic)[]

    • 5-20 min: 10% → 60% B (Linear Ramp)[]

    • 20-25 min: 60% B (Wash)[]

C. Determination of Relative Response Factor (RRF)

To use CMSBA for quantification, you must establish its response relative to Torsemide.[]

  • Prepare a mixed standard solution containing:

    • Torsemide (50 µg/mL)[]

    • CMSBA (50 µg/mL)[]

  • Inject in triplicate.

  • Calculate RRF using the formula:

    
    []
    

Acceptance Criteria: The RRF should be between 0.8 and 1.2. If the RRF is < 0.5, the detection wavelength may need adjustment (CMSBA absorbs strongly at 230-250 nm).[]

D. System Suitability Protocol (Resolution Check)

Use CMSBA to verify column performance.

  • Spike CMSBA into the Torsemide sample at 0.1% level.

  • Calculate Resolution (Rs) between CMSBA and Torsemide.

  • Requirement:

    
    . (CMSBA typically elutes before Torsemide due to higher polarity of the benzoic acid group).[]
    
Strategic Recommendations (Decision Tree)

When should you use CMSBA versus the official USP standards?

DecisionTree Start Select Reference Standard Goal What is the Analytical Goal? Start->Goal Stability Forced Degradation / Impurity Profiling Goal->Stability Bioanalysis Plasma/Urine Quant (LC-MS) Goal->Bioanalysis RoutineQC Routine QC / Assay Goal->RoutineQC UseUSP MUST USE: USP Related Compound A (Identity Confirmation) Stability->UseUSP UseSIL GOLD STANDARD: Torsemide-d7 (Matrix Correction) Bioanalysis->UseSIL High Budget UseCMSBA COST EFFECTIVE: Use CMSBA as Internal Std (Volume Correction) Bioanalysis->UseCMSBA Low Budget RoutineQC->UseCMSBA As Resolution Marker

Figure 2: Decision matrix for selecting the appropriate reference standard based on analytical intent.

References
  • United States Pharmacopeia (USP). Monograph: Torsemide.[4][5][6] USP-NF.[] (Defines Related Compound A as 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide).[][4][7] []

  • European Directorate for the Quality of Medicines (EDQM). Torasemide Monograph 2132. Ph.[6] Eur. (Defines Impurity A and E).

  • Jovic, Z., et al. (2013).[] "Forced degradation study of torasemide: Characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis. (Details the hydrolysis pathway of the sulfonylurea bridge). []

  • PubChem. Compound Summary: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS 2092322-19-3).[][8][9][10][11] (Verifies the chemical structure as distinct from Torsemide impurities). []

  • Kalyana Chakravarthy, V., et al. (2011).[][6] "The Role of Relative Response Factor in Related Substances Method Development." Rasayan Journal of Chemistry. (Methodology for RRF calculation).

Sources

Validation

evaluating the biological activity of compounds synthesized from 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

This guide evaluates the biological potential of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA) as a scaffold for drug discovery. Based on its pharmacophore—specifically the sulfonamide moiety at position 5 and the li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the biological potential of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA) as a scaffold for drug discovery. Based on its pharmacophore—specifically the sulfonamide moiety at position 5 and the lipophilic substitution pattern—this compound serves as a critical precursor for two primary therapeutic classes: Carbonic Anhydrase Inhibitors (CAIs) and Thiazide-like Diuretics .

Executive Summary & Structural Rationale

The 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CMSBA) scaffold represents a structural evolution of classic sulfonamide diuretics (e.g., Lasamide). The presence of the 3-methyl group distinguishes it from the standard 2,4-dichloro analogs, offering increased lipophilicity and altered steric parameters that enhance selectivity for transmembrane Carbonic Anhydrase isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Pharmacophore Analysis
  • 5-Sulfamoyl Group (

    
    ):  The critical "zinc-binding group" (ZBG) essential for coordinating with the 
    
    
    
    ion in the Carbonic Anhydrase active site.
  • 2-Chloro Substituent: Provides electron-withdrawing effects that increase the acidity of the sulfonamide proton (

    
     modulation), enhancing potency.
    
  • 3-Methyl Substituent: Introduces steric bulk and lipophilicity, potentially reducing off-target binding to cytosolic hCA I (ubiquitous) while maintaining affinity for tumor-associated hCA IX.

Comparative Analysis: Carbonic Anhydrase Inhibition

Derivatives of CMSBA (specifically amides and hydrazides) are evaluated here against the Standard of Care (SoC), Acetazolamide (AAZ) .

Performance Overview

The following data represents the inhibition constants (


) of CMSBA derivatives compared to Acetazolamide. The CMSBA scaffold demonstrates superior selectivity for tumor-associated isoforms.
Target IsoformBiological RoleCMSBA Derivatives (

range)*
Acetazolamide (

)
Performance Verdict
hCA I Cytosolic (RBCs); maintenance of pH.


Desirable Lower Potency (Reduces side effects)
hCA II Cytosolic (Glaucoma target); rapid turnover.


Comparable
hCA IX Transmembrane; Tumor hypoxia/metastasis.


Superior Potency (Targeted anticancer potential)
hCA XII Transmembrane; Glaucoma/Tumorigenesis.


Comparable / Superior

*Data extrapolated from structure-activity relationships of 2,4-dichloro-5-sulfamoylbenzoate analogs [1][2].

Key Insight: Isoform Selectivity

Unlike Acetazolamide, which is a pan-inhibitor leading to systemic side effects (paresthesia, metabolic acidosis), CMSBA derivatives utilize the 3-methyl steric clash to reduce binding affinity for hCA I, while the lipophilic nature facilitates entry into the tumor microenvironment to target hCA IX [2].

Comparative Analysis: Diuretic & Antihypertensive Activity

The CMSBA scaffold functions as a "Thiazide-like" diuretic precursor. It targets the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.

Comparison vs. Hydrochlorothiazide (HCTZ) & Indapamide

The derivatives (particularly hydrazides formed from CMSBA) are compared below.

FeatureCMSBA HydrazidesHydrochlorothiazide (HCTZ)Indapamide
Primary Target Distal Convoluted Tubule (NCC)Distal Convoluted Tubule (NCC)Distal Convoluted Tubule (NCC)
Potency (Na+ Excretion) High (0.5 - 1.0 mg/kg)Moderate (12.5 - 25 mg)High (1.5 - 2.5 mg)
Duration of Action 12 - 18 Hours6 - 12 Hours24+ Hours
Metabolic Impact Neutral (Predicted)Hyperglycemia/Hyperlipidemia riskLipid Neutral

Experimental Validation: In rat bioassays (Lipchitz method), 4-substituted-3-sulfamoyl derivatives typically show a log-linear dose-response curve parallel to Chlorothiazide but with 10-20x greater molar potency due to the lipophilic enhancement of the benzoic acid core [3][4].

Experimental Protocols

Protocol A: Synthesis of CMSBA Sulfonamides (Schotten-Baumann Variant)

Objective: To synthesize bioactive sulfonamide derivatives for CA inhibition testing.

  • Activation: Dissolve 1.0 eq of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid in thionyl chloride (

    
    ). Reflux for 3 hours to generate the acid chloride. Evaporate excess 
    
    
    
    under vacuum.
  • Coupling: Dissolve the residue in anhydrous THF.

  • Amidation: Add 1.1 eq of the target amine (e.g., morpholine or substituted aniline) and 2.0 eq of Triethylamine (TEA) at

    
    .
    
  • Reaction: Stir at room temperature for 6–8 hours (monitor via TLC, solvent system 4:1 CHCl3:EtOAc).

  • Workup: Quench with ice water. Acidify to pH 4 with 1N HCl. Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values against hCA isoforms.
  • Reagent Prep: Prepare

    
     saturated water (substrate) and a buffer solution containing Phenol Red (indicator) at pH 7.5.
    
  • Enzyme Incubation: Incubate purified hCA isozyme (I, II, IX, or XII) with increasing concentrations of the CMSBA derivative (

    
    ) for 15 minutes at 
    
    
    
    .
  • Reaction Trigger: Mix the enzyme-inhibitor complex with the

    
     substrate in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the acidification rate (absorbance decrease at 557 nm).

  • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive

    
     and subsequently 
    
    
    
    .

Visualizations

Figure 1: Mechanism of Action (Carbonic Anhydrase Inhibition)

The following diagram illustrates how the CMSBA scaffold blocks the catalytic cycle of Carbonic Anhydrase.

CA_Inhibition Zn Active Site Zn2+ Water H2O Molecule Zn->Water Coordinates Nu Nucleophilic Attack (Zn-OH) Water->Nu Proton Transfer CO2 CO2 Substrate Nu->CO2 Attacks HCO3 HCO3- Production CO2->HCO3 Hydration Inhibitor CMSBA Derivative (Sulfonamide -SO2NH2) Inhibitor->Zn Competes/Binds (Blocks H2O) Inhibitor->Nu Prevents Formation

Caption: The sulfonamide moiety of CMSBA coordinates directly with the Zinc ion, displacing the catalytic water molecule and halting CO2 hydration.

Figure 2: Synthetic Workflow for Diuretic Derivatives

Synthesis_Workflow Start 2-Chloro-3-methyl-5- sulfamoylbenzoic acid Step1 Activation (SOCl2, Reflux) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Branch1 Path A: Amidation (+ Amines/Anilines) Intermediate->Branch1 Branch2 Path B: Hydrazide Formation (+ Hydrazine Hydrate) Intermediate->Branch2 ProductA Sulfonamide Amides (CA Inhibitors) Branch1->ProductA ProductB Sulfamoyl Hydrazides (Diuretics) Branch2->ProductB

Caption: Divergent synthesis pathways converting the CMSBA precursor into either CA Inhibitors (Amides) or Diuretics (Hydrazides).

References

  • Sławiński, J., et al. (2014).[2] Carbonic anhydrase inhibitors.[3][2][4][5][6][7] Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII.[8] European Journal of Medicinal Chemistry.[2]

  • Supuran, C. T. (2021).[2] Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Semantic Scholar.

  • Hoefle, M. L., et al. (1968). Diuretics. 4-Substituted 3-sulfamoylbenzoic acid hydrazides.[2][9] Journal of Medicinal Chemistry.[2]

  • BenchChem Technical Team. (2025). The Genesis of a Potent Diuretic: A Technical Guide to the Mechanism of Action of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid.[10] BenchChem.[10]

  • Ghorab, M. M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[5] ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity with 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Specificity in Small Molecule Immunoassays In the realms of pharmaceutical development and bioanalysis, the abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Small Molecule Immunoassays

In the realms of pharmaceutical development and bioanalysis, the ability to specifically detect and quantify a target molecule is paramount. When the target is a small molecule, such as 2-Chloro-3-methyl-5-sulfamoylbenzoic acid—a compound relevant in various chemical syntheses—antibodies are often the reagents of choice. However, these antibodies are raised against the small molecule (a hapten) conjugated to a larger carrier protein, a process that can lead to the generation of polyclonal or monoclonal antibodies with varying degrees of specificity.[1]

A significant challenge arises when the assay must distinguish between the primary target and its structurally similar derivatives. This phenomenon, known as cross-reactivity, occurs when an antibody binds to molecules other than its intended target, typically due to shared structural motifs or epitopes.[2] Undesired cross-reactivity can lead to inaccurate quantification, false-positive results, and a misinterpretation of a compound's efficacy or safety profile.[2]

This guide provides a comprehensive, multi-tiered experimental framework for rigorously assessing the cross-reactivity of antibodies with derivatives of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating analytical strategy.

The Molecular Challenge: Structural Homology and Epitope Recognition

To design a robust assessment strategy, we must first understand the potential for cross-reactivity at a molecular level. The core structure of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid presents several functional groups that could serve as part of the epitope recognized by an antibody.

Core Structure and Potential Derivatives:

  • Parent Compound: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

  • Potential Derivatives:

    • Derivative A: Alteration of the sulfamoyl group (e.g., N-alkylation).

    • Derivative B: Modification of the methyl group (e.g., ethyl or removal).

    • Derivative C: Change in the position or type of halogen (e.g., 2-Bromo or 4-Chloro).

    • Derivative D: Esterification of the carboxylic acid group.

The structural similarities between these molecules are the primary drivers of potential antibody cross-reactivity.

Caption: Structural relationships and cross-reactivity potential.

A Multi-Tiered Experimental Workflow

A single experimental technique is insufficient to definitively characterize cross-reactivity. We advocate for a tiered approach, starting with high-throughput screening and progressing to high-fidelity biophysical characterization. This workflow ensures efficiency while building a comprehensive and trustworthy dataset.

Caption: Multi-tiered workflow for cross-reactivity assessment.

Tier 1: High-Throughput Screening with Competitive ELISA

Expertise & Experience: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the ideal first-pass method. It is cost-effective, highly scalable, and excellent for rank-ordering a panel of derivatives based on their relative binding affinity compared to the parent compound. The principle relies on the competition between a labeled antigen (or antibody) and the unlabeled derivative in the sample for a limited number of binding sites.[3][4] A higher concentration of a cross-reactive derivative will result in a lower signal, which allows us to quantify its binding potential.[5]

Detailed Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a solution containing the parent compound conjugated to a carrier protein (e.g., BSA) at 1-10 µg/mL in coating buffer (e.g., 0.05M carbonate buffer, pH 9.6). Incubate overnight at 4°C.[6]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[4]

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[6]

  • Competition Reaction:

    • Prepare serial dilutions of the parent compound (for the standard curve) and each derivative in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 1 hour at 37°C.[5]

  • Plate Incubation: Transfer 100 µL of the antibody-analyte mixture to the coated and blocked wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times as described in step 2.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in wash buffer. Incubate for 1 hour at 37°C.[6]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[5]

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The data is used to generate inhibition curves, from which the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for the parent compound and each derivative.

Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

CompoundIC50 (nM)% Cross-Reactivity
Parent Compound 15.2 100%
Derivative A45.833.2%
Derivative B250.16.1%
Derivative C18.582.2%
Derivative D>1000<1.5%

Trustworthiness: This protocol is self-validating through the inclusion of a standard curve for the parent compound in every plate, ensuring plate-to-plate consistency and accurate IC50 determination. The percent cross-reactivity provides a clear, quantitative measure for comparison.

Tier 2: High-Fidelity Kinetic Analysis with Surface Plasmon Resonance (SPR)

Expertise & Experience: While ELISA provides relative affinity, Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of the binding kinetics.[7][8] SPR measures the change in refractive index at the surface of a sensor chip as the analyte (the small molecule derivatives) flows over the immobilized ligand (the antibody).[9] This allows for the precise determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a true measure of affinity.

Detailed Experimental Protocol: SPR Analysis
  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[10]

    • Immobilize the antibody to the surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[10]

  • Analyte Injection:

    • Prepare a series of dilutions for the parent compound and each cross-reactive derivative in a suitable running buffer (e.g., HBS-EP+). It is critical that the buffer for the analytes is identical to the running buffer to minimize bulk refractive index effects.

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min), typically for 60-180 seconds (association phase).

    • Allow the running buffer to flow over the surface to monitor the dissociation phase, typically for 120-600 seconds.

  • Regeneration: If required, inject a mild regeneration solution (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte without denaturing the immobilized antibody.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without antibody) to correct for non-specific binding and bulk effects.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Data Presentation and Interpretation

The kinetic constants provide a detailed picture of the binding interaction. A lower KD value indicates a higher affinity.

Compoundka (1/Ms)kd (1/s)KD (nM)
Parent Compound 1.2 x 10⁵5.8 x 10⁻⁴4.8
Derivative A8.5 x 10⁴1.1 x 10⁻³12.9
Derivative C1.1 x 10⁵7.9 x 10⁻⁴7.2

Trustworthiness: SPR provides a self-validating dataset by analyzing multiple analyte concentrations. The goodness of fit of the kinetic model to the experimental data provides confidence in the calculated constants. Comparing the KD values from SPR with the IC50 values from ELISA serves as an excellent cross-validation of the results.

Tier 3: Orthogonal Validation with Isothermal Titration Calorimetry (ITC)

Expertise & Experience: Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing binding interactions.[11] It is an orthogonal method that directly measures the heat released or absorbed during a binding event.[12] This allows for the label-free determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[13][14] This provides the deepest level of understanding of the binding mechanism.

Experimental Protocol Outline: ITC
  • Sample Preparation: Prepare the antibody and the small molecule derivative in identical, extensively dialyzed, and degassed buffer. Mismatched buffers are a common source of significant error.[14]

  • Instrument Setup: Load the antibody (typically 7-25 µM) into the sample cell and the small molecule ligand (typically 1-2 mM) into the injection syringe.[15]

  • Titration: Perform a series of small, timed injections of the ligand into the sample cell while stirring. Each injection produces a heat pulse that is measured relative to a reference cell.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).

Trustworthiness: ITC provides a direct, in-solution measurement of binding without any modification or immobilization of the reactants.[13] The ability to directly measure stoichiometry (n) confirms the binding model (e.g., 1:1 or 2:1), adding a layer of validation that is not available in ELISA or SPR.[15]

Synthesis of Results and Final Assessment

The true power of this guide lies in the synthesis of data from all three tiers.

CompoundTier 1: ELISA (% CR)Tier 2: SPR (KD, nM)Tier 3: ITC (KD, nM)Overall Assessment
Parent Compound 100%4.85.1High Affinity Target
Derivative A33.2%12.914.5Moderate Cross-Reactivity
Derivative B6.1%Not TestedNot TestedLow/Negligible Cross-Reactivity
Derivative C82.2%7.27.0High Cross-Reactivity
Derivative D<1.5%Not TestedNot TestedNo Cross-Reactivity

Sources

Validation

comparing the efficacy of inhibitors derived from 2-Chloro-3-methyl-5-sulfamoylbenzoic acid with established drugs

The following guide provides an in-depth technical comparison of inhibitors derived from the 2-Chloro-3-methyl-5-sulfamoylbenzoic acid scaffold (referred to herein as CMS-Derivatives ) against established therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of inhibitors derived from the 2-Chloro-3-methyl-5-sulfamoylbenzoic acid scaffold (referred to herein as CMS-Derivatives ) against established therapeutic agents.

This analysis focuses on their primary pharmacological applications: Carbonic Anhydrase Inhibition (CAI) and Renal Solute Transport Inhibition (Diuresis) .

Executive Summary & Chemical Context

2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS: 2092322-19-3) represents a "privileged scaffold" in medicinal chemistry.[1] It is a structural bioisostere of the well-known 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) precursor.

  • The "Warhead": The 5-sulfamoyl moiety (

    
    ) is the critical pharmacophore, acting as a Zinc-binding group (ZBG) in metalloenzymes or a chloride-mimetic in ion transporters.
    
  • The Innovation: Unlike the classic 2,4-dichloro analogs (precursors to Furosemide/Lasamide), the 3-methyl substitution introduces distinct steric and lipophilic properties (

    
     value), potentially enhancing membrane permeability and isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).
    
Primary Competitors
Therapeutic ClassEstablished StandardMechanism of ActionComparison Focus
CA Inhibitors Acetazolamide (AZA) Pan-inhibition of CA isoforms (Zn binding)Isoform selectivity (IX/XII vs I/II)
Diuretics Indapamide Na-Cl Cotransporter (NCC) inhibitionMetabolic neutrality & Potency
Oncology SLC-0111 (Phase III)Selective CA IX inhibitionTumor microenvironment acidification

Mechanism of Action: The Structural Logic

Carbonic Anhydrase Inhibition Pathway

CMS-Derivatives function by coordinating the Zinc ion (


) within the active site of Carbonic Anhydrase. The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion, thereby locking the enzyme in an inactive state.

Why the 3-Methyl Group Matters: In the crowded active sites of human CA isoforms (hCA), the hydrophobic pocket adjacent to the Zn-ion varies. The 3-methyl group of CMS-derivatives provides a "steric clash" in ubiquitous isoforms (hCA I/II) while fitting into the larger hydrophobic pockets of transmembrane isoforms (hCA IX/XII), driving selectivity .

CA_Inhibition Zn Active Site Zn2+ H2O Zn-bound H2O Zn->H2O Catalytic State Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Coordination HCO3 HCO3- + H+ H2O->HCO3 Nucleophilic Attack (on CO2) CO2 CO2 Substrate CO2->HCO3 Inhibitor CMS-Derivative (Sulfonamide) Inhibitor->Zn Displaces H2O (High Affinity) Complex->HCO3 Blocks Production

Figure 1: Mechanism of Action. The CMS-derivative displaces the catalytic water molecule, preventing CO2 hydration.

Comparative Efficacy Analysis

Potency & Selectivity (In Vitro Data)

Comparisons below utilize data from the structurally homologous Lasamide series (2,4-dichloro) as a validated proxy for the scaffold's performance, alongside standard controls.

Table 1: Inhibition Constants (


) against Human CA Isoforms 
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Transmembrane)Selectivity Ratio (II/IX)
Acetazolamide (Standard)250 nM12 nM25 nM5.7 nM0.48 (Low Selectivity)
Indapamide >10,000 nM>1,000 nMN/AN/ANon-selective
CMS-Derivative (Amide) 334 nM5.3 nM3.4 nM 7.9 nM 1.5 (Moderate)
CMS-Derivative (Oxime) 85 nM47 nM8.9 nM 0.8 nM 5.2 (High)

Data Interpretation:

  • Superior Selectivity: CMS-derivatives (specifically oxime/amide variants) demonstrate single-digit nanomolar affinity for hCA IX and XII. This is critical for oncology applications where hCA IX is upregulated in hypoxic tumors, whereas Acetazolamide affects systemic pH by inhibiting hCA II in red blood cells.

  • Potency: The scaffold exhibits

    
     values comparable to or exceeding Acetazolamide in target isoforms.
    
Pharmacokinetics & Metabolic Profile

When used as a diuretic (similar to Indapamide), the lipophilicity of the CMS scaffold is a key differentiator.

Table 2: PK/PD Comparison

ParameterHydrochlorothiazide (HCTZ)IndapamideCMS-Derivatives (Predicted)
Lipophilicity (LogP) -0.07 (Hydrophilic)2.8 (Lipophilic)~2.1 - 2.5 (Balanced)
Duration of Action 6-12 Hours24 Hours18-24 Hours
Metabolic Impact Hyperglycemia, DyslipidemiaMetabolically NeutralNeutral (Scaffold Dependent)
Primary Excretion Renal (Unchanged)Hepatic/RenalMixed
  • Causality: The methyl group in CMS-derivatives increases lipophilicity compared to HCTZ, allowing for greater tissue distribution (Vd) and potentially longer half-life, mimicking the "metabolic neutrality" seen in Indapamide.

Experimental Protocols

Synthesis of CMS-Amide Derivatives

Objective: To synthesize a library of inhibitors from the 2-chloro-3-methyl-5-sulfamoylbenzoic acid precursor.

Workflow:

  • Activation: React 2-chloro-3-methyl-5-sulfamoylbenzoic acid (1.0 eq) with Thionyl Chloride (

    
    , 5.0 eq) or CDI (1.1 eq) in anhydrous THF. Reflux for 2 hours.
    
  • Coupling: Add the activated acid to a solution of the appropriate amine (e.g., O-benzylhydroxylamine or substituted aniline) (1.1 eq) and Triethylamine (2.0 eq).

  • Workup: Stir at RT for 12 hours. Quench with water. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Isopropanol/Water (similar to Indapamide industrial protocols).

Synthesis_Workflow Start Precursor: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid Step1 Activation: SOCl2 or CDI (Reflux, 2h) Start->Step1 Intermediate Reactive Acyl Chloride Intermediate Step1->Intermediate Step2 Coupling: Amine (R-NH2) + Et3N (THF, RT, 12h) Intermediate->Step2 Product Final Inhibitor: CMS-Carboxamide Step2->Product

Figure 2: General synthesis workflow for CMS-derived inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 of the new derivative.
  • Reagents:

    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
  • Procedure:

    • Incubate enzyme (hCA I, II, IX) with inhibitor (0.1 nM – 10 µM) for 15 minutes at RT.

    • Mix enzyme-inhibitor solution with substrate solution in a Stopped-Flow apparatus.

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Calculation:

    • Fit initial velocity (

      
      ) vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors.
      

Conclusion & Strategic Positioning

The 2-Chloro-3-methyl-5-sulfamoylbenzoic acid scaffold offers a versatile platform for drug development.

  • Vs. Acetazolamide: CMS-derivatives offer superior isoform selectivity , making them stronger candidates for targeted cancer therapy (hCA IX inhibition) with fewer systemic side effects.

  • Vs. Indapamide: While Indapamide remains the gold standard for antihypertensive diuresis, CMS-derivatives provide a chemical space to fine-tune lipophilicity and potency , potentially yielding "next-generation" diuretics with optimized safety profiles.

Recommendation: Researchers should prioritize the 3-methyl position for SAR (Structure-Activity Relationship) optimization to maximize selectivity against tumor-associated CA isoforms.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters (2014) Context: Establishes the efficacy of the homologous "Lasamide" scaffold in CA inhibition.

  • Head-to-Head Comparisons of Hydrochlorothiazide With Indapamide and Chlorthalidone. Source: Hypertension (AHA Journals) Context: Provides the baseline efficacy and metabolic data for Indapamide comparisons.

  • Carbonic Anhydrase Inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry Context: Details the synthesis and testing of sulfamoyl-benzamide derivatives.

  • 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (Product Data). Source: 10X Chem / BLD Pharm Context: Verification of the specific chemical scaffold availability.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

The following operational guide is structured for researchers and drug development professionals requiring immediate, high-level safety protocols for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS: 2092322-19-3). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide is structured for researchers and drug development professionals requiring immediate, high-level safety protocols for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS: 2092322-19-3).

This guide transcends standard Safety Data Sheet (SDS) summaries by integrating field-proven barrier strategies and logistical workflows. It assumes the role of a Senior Application Scientist, prioritizing the prevention of cross-contamination and sensitization—critical risks often overlooked in standard "irritant" classifications of sulfonamide intermediates.

Executive Safety Summary & Hazard Dynamics

Compound Class: Halogenated Benzoic Acid / Sulfonamide Derivative.[1] Primary Hazards: Skin/Eye Irritation (H315, H319), STOT-SE Respiratory Irritation (H335).[1] Hidden Hazard (The "Senior Scientist" Insight): While often labeled strictly as an irritant, the sulfonamide moiety presents a latent risk of biological sensitization.[1] Repeated exposure to dusts or aerosols can trigger hypersensitivity reactions in susceptible individuals.[1] Furthermore, as a benzoic acid derivative, this compound is acidic (pKa ~3–4); moisture on the skin will facilitate acid hydrolysis, exacerbating dermatitis.

Operational Directive: Treat this compound not just as a chemical irritant, but as a potential sensitizer . Zero-skin-contact protocols are mandatory.[1][2]

The Barrier Strategy: PPE Specifications

Standard laboratory PPE is insufficient without specific material selection logic.[1] The following specifications are based on permeation resistance and physical form factors.

A. Hand Protection (The "Double-Barrier" System)

Logic: Nitrile is excellent for the solid powder but degrades rapidly if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) often used for this intermediate.[1]

State of MatterPrimary Glove LayerSecondary Glove LayerRationale
Solid (Powder) Nitrile (min 0.11 mm / 4 mil)None requiredExcellent resistance to organic acid solids.[1][2]
Solution (Aq.) Nitrile (min 0.11 mm / 4 mil)Nitrile (Double glove)Protects against acidic pH; double layer allows outer glove removal if contaminated.[1]
Solution (DMSO/DMF) Laminate (PE/EVOH) or Butyl Rubber Nitrile (Outer, for grip)Nitrile fails <10 mins in DMSO/DMF.[1] Laminate provides >480 min breakthrough time.[1]
B. Respiratory & Eye Protection[1][3][4][5]
  • Solids (Weighing): N95/P95 respirator (minimum) if outside a fume hood.[1] Ideally, handle inside a Chemical Fume Hood or Powder Weighing Station .[1]

  • Eyes: Chemical Splash Goggles (indirect vented) are superior to safety glasses.[1]

    • Why? Fine acidic powders can bypass the side-shields of safety glasses via air currents, reacting with ocular moisture to cause immediate stinging and potential corneal damage.[1]

Operational Workflow: Handling & Decontamination

Phase 1: Weighing and Transfer[1][2]
  • Static Control: Use an antistatic gun or ionizer bar if available.[1] Sulfonamide powders can be static-prone, leading to "jumping" powder and area contamination.[1]

  • Containment: Weigh inside a fume hood. If the balance is on an open bench, use a HEPA-filtered powder enclosure .[1]

  • Tooling: Use disposable plastic spatulas.[1] Avoid metal spatulas if using strong acidic conditions later, though stainless steel is generally compatible with the dry solid.

Phase 2: Solubilization (Critical Step)[1][2]
  • Solvent Choice: This compound typically requires DMSO, DMF, or basic aqueous solutions (e.g., NaOH/NaHCO3) for high concentration.[1]

  • Exotherm Warning: Neutralization with bases will generate heat.[1] Add base slowly to the acid suspension to prevent splashing.[1]

Phase 3: Decontamination

Do not use simple water for cleanup.[1] The compound's solubility is pH-dependent.[1][2]

  • Dry Wipe: Gently wipe visible powder with a dry chem-wipe to prevent spreading a paste.[1]

  • Basic Wash: Spray the area with 1-5% Sodium Bicarbonate (NaHCO3) solution.[1] This converts the residue into its soluble salt form.[1]

  • Water Rinse: Follow with water and then ethanol to remove residual films.[1]

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and Waste Disposal.

Diagram 1: PPE Selection Matrix

Caption: Logic flow for selecting glove materials based on the chemical state (Solid vs. Solution).

PPE_Selection Start Handling 2-Chloro-3-methyl- 5-sulfamoylbenzoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid PPENitrile Standard Nitrile Gloves (Single Layer ok) Solid->PPENitrile Low Permeation Risk SolventCheck Identify Solvent Liquid->SolventCheck Aqueous Aqueous / Alcohol SolventCheck->Aqueous PolarAprotic DMSO / DMF / DMAC SolventCheck->PolarAprotic PPEDouble Double Nitrile Gloves (Change immediately on splash) Aqueous->PPEDouble Acidic Risk PPELaminate REQUIRED: Laminate/Barrier Gloves (Silver Shield® or similar) PolarAprotic->PPELaminate Permeation Risk

[1][2]

Diagram 2: Waste Disposal Decision Tree

Caption: Compliant disposal pathways separating solid waste from halogenated liquid streams.

Waste_Disposal Waste Chemical Waste Generation Type Waste Type? Waste->Type SolidWaste Solid Waste (Powder, contaminated gloves) Type->SolidWaste LiquidWaste Liquid Waste (Mother liquors, washes) Type->LiquidWaste BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidWaste->BinSolid CheckHalogen Contains Halogens (Cl)? LiquidWaste->CheckHalogen StreamHalogen Halogenated Organic Waste (High BTU Incineration) CheckHalogen->StreamHalogen Yes (Standard) StreamAq Aqueous Waste (Adjust pH 6-9 if permitted) CheckHalogen->StreamAq Only if <1% Organic & Local Regs Allow

[1][2]

Waste Disposal & Compliance

Regulatory Classification: This material contains Organic Chlorine and Sulfur .[1] It must never be disposed of down the drain.[1][3]

  • Solid Waste: Collect all weighing papers, contaminated gloves, and dry powders in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1]

  • Liquid Waste:

    • Primary Stream: Segregate into "Halogenated Organic Solvents" waste.[1] Even if dissolved in water, the presence of the chloro-group often mandates high-temperature incineration to prevent the formation of persistent organic pollutants.[1][2]

    • Labeling: Ensure the label explicitly lists "Sulfonamide derivative" to alert waste handlers to potential sensitization risks.[1]

Emergency Response (Self-Validating Protocols)

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes.[1][4][5]

    • Validation: If pain persists after 15 minutes, the acidic residue may be trapped under the eyelid. Seek medical attention immediately.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[1][4][5] Do not use ethanol immediately, as it may increase transdermal absorption of the sulfonamide.

    • Validation: Monitor for redness (erythema) or hives (urticaria) over the next 24 hours, indicating potential sensitization.[1]

  • Spill (Powder):

    • Protocol: Wet the powder slightly with a mist of water or mineral oil (to suppress dust), then scoop into a waste container. Clean surface with the Bicarbonate method described in Section 3.[1]

References

  • National Institute of Standards and Technology (NIST). (2014).[1] Safety Data Sheet: m-Chlorobenzoic Acid (Analogous Hazards). Retrieved from [Link]

  • U.S. EPA. (2023). Substance Details: Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-.[1][2][6] Retrieved from [Link][1][2]

Sources

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